PPEP
Description
Properties
CAS No. |
1059188-84-9 |
|---|---|
Molecular Formula |
C25H23F3N2O2 |
Molecular Weight |
440.46 |
Purity |
> 98% |
Synonyms |
(3R,5R)-5-(3-Hydroxyphenyl)-3-[(R)-1-phenylethylamino]-1-(4-trifluoromethylphenyl)pyrrolidine-2-one |
Origin of Product |
United States |
Foundational & Exploratory
The Functional Landscape of Pro-Pro Endopeptidases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pro-Pro endopeptidases represent a unique class of serine proteases with the remarkable ability to cleave peptide bonds involving proline residues. This technical guide provides a comprehensive overview of the function, mechanism, and significance of these enzymes. It delves into the catalytic activity of both mammalian prolyl oligopeptidases (POPs), which cleave C-terminal to proline, and the more recently discovered bacterial Pro-Pro endopeptidases (PPEPs), which hydrolyze the bond between two consecutive proline residues. This document summarizes key quantitative data on substrate kinetics and inhibitor potencies, details essential experimental protocols for enzyme characterization, and visualizes the involvement of these enzymes in critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in basic science and drug development targeting these intriguing proteases.
Introduction
Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, rendering peptide bonds involving proline generally resistant to cleavage by most proteases. Pro-Pro endopeptidases, however, have evolved to specifically recognize and hydrolyze these challenging linkages. In mammals, prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP), is a cytosolic enzyme that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides by cleaving on the C-terminal side of proline residues.[1][2] Its dysregulation has been implicated in a range of pathologies, including neurological disorders and cancer.
More recently, a distinct class of metalloproteases, the bacterial Pro-Pro endopeptidases (PPEPs), has been identified. These enzymes possess the even more unusual ability to cleave the peptide bond between two adjacent proline residues.[3] Found in various bacterial species, PPEPs are emerging as important factors in bacterial physiology and pathogenesis, particularly in mediating the cleavage of cell surface proteins involved in adhesion.
This guide will provide an in-depth exploration of the function of these enzymes, with a focus on their catalytic properties, methods for their study, and their roles in cellular signaling.
Catalytic Function and Substrate Specificity
The fundamental function of Pro-Pro endopeptidases is the hydrolysis of proline-containing peptide bonds. However, the precise cleavage specificity distinguishes the different subfamilies.
Mammalian Prolyl Oligopeptidase (POP/PEP)
Mammalian POP is a serine protease that exhibits a strict specificity for cleaving peptide bonds on the C-terminal side of a proline residue (P1 position). The enzyme preferentially acts on small peptides, typically less than 30 amino acids in length.[2] This size restriction is due to a unique seven-bladed β-propeller domain that forms a channel, gating access of the substrate to the catalytic site located in the C-terminal α/β hydrolase domain.[4]
The substrate specificity of POP is influenced by the amino acid residues flanking the scissile bond. A new insight into POP substrate specificity includes a bias against charged residues at the P1′ and P2′ positions.
Bacterial Pro-Pro Endopeptidases (PPEPs)
Bacterial PPEPs are metalloproteases that possess the rare ability to hydrolyze the peptide bond between two consecutive proline residues (Pro-Pro).[3] The substrate specificity of PPEPs is highly dependent on the residues surrounding the Pro-Pro motif. For instance, PPEP-1 from Clostridioides difficile recognizes the cleavage motif VNP↓PVP, while this compound-2 from Paenibacillus alvei cleaves the sequence PLP↓PVP (where ↓ indicates the cleavage site).[3] This exquisite specificity suggests distinct roles for these enzymes in their respective bacterial hosts.
Quantitative Data on Enzyme Kinetics and Inhibition
The catalytic efficiency and the potency of inhibitors are critical parameters for understanding the function of Pro-Pro endopeptidases and for the development of therapeutic agents.
Substrate Kinetics
The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters that define the affinity of the enzyme for its substrate and its turnover rate, respectively. The ratio kcat/Km represents the catalytic efficiency of the enzyme.
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Lamb Kidney | Z-Gly-Pro-Leu-Gly | 60 | 45 (µmol/mg/min) | - | [3] |
Note: The kcat value for the lamb kidney enzyme was reported in µmol/mg/min and requires conversion for direct comparison.
Inhibitor Potency
The inhibitory constant (Ki) is a measure of the potency of an inhibitor. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Ki (nM) | Inhibition Type |
| Z-Pro-prolinal | Prolyl Endopeptidase | 5 | - |
| Pramiracetam | Prolyl Endopeptidase | - | - |
| Baicalin | Prolyl Endopeptidase | - | - |
| JTP-4819 | Prolyl Endopeptidase | - | - |
| KYP-2047 | Prolyl Endopeptidase | - | - |
| S-17092 | Prolyl Endopeptidase | - | - |
| Berberine | Prolyl Endopeptidase | - | - |
Experimental Protocols
Purification of Prolyl Endopeptidase by Affinity Chromatography
This protocol describes the purification of a prolyl endopeptidase from a biological source, such as lamb kidney, using affinity chromatography.[3]
Materials:
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM 2-mercaptoethanol)
-
Affinity resin (e.g., Z-Gly-Pro-Affinity-Gel)
-
Wash buffer (e.g., Homogenization buffer with 0.1 M NaCl)
-
Elution buffer (e.g., Homogenization buffer with a competitive inhibitor or a pH shift)
-
Protein concentration assay reagent (e.g., Bradford or BCA)
-
SDS-PAGE reagents
Procedure:
-
Homogenization: Homogenize the tissue (e.g., lamb kidney) in ice-cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a clear supernatant (cytosolic fraction).
-
Affinity Chromatography:
-
Equilibrate the affinity column with homogenization buffer.
-
Load the cytosolic fraction onto the column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the bound prolyl endopeptidase with elution buffer.
-
-
Analysis:
-
Monitor the protein concentration of the collected fractions.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Assay the enzymatic activity of the purified fractions.
-
Fluorimetric Assay for Prolyl Endopeptidase Activity
This protocol provides a sensitive method for measuring prolyl endopeptidase activity using a fluorogenic substrate.[5]
Materials:
-
Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)
-
Fluorogenic substrate stock solution (e.g., Z-Gly-Pro-AMC in DMSO)
-
Enzyme solution (purified or in cell/tissue lysate)
-
Stop solution (e.g., 1.5 M acetic acid)
-
Fluorometer
Procedure:
-
Reaction Setup: In a microplate well, add the assay buffer and the enzyme solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
Calculation: Determine the enzyme activity based on a standard curve of known AMC concentrations.
Signaling Pathways and Logical Relationships
Pro-Pro endopeptidases are involved in various cellular signaling pathways, influencing processes from neuropeptide metabolism to cancer cell survival.
Neuropeptide Degradation Pathway
Prolyl oligopeptidase plays a significant role in the breakdown of various neuropeptides, thereby regulating their biological activity.[1][2]
Caption: Role of Prolyl Oligopeptidase in Neuropeptide Inactivation.
Experimental Workflow for Enzyme Characterization
A typical workflow for the characterization of a Pro-Pro endopeptidase involves several key steps, from initial identification to detailed kinetic analysis.
Caption: Workflow for Pro-Pro Endopeptidase Characterization.
Involvement in the IRS1-AKT-mTORC1 Signaling Pathway
Recent studies have suggested that inhibitors of prolyl endopeptidase can modulate the IRS1-AKT-mTORC1 signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. While the exact mechanism of direct interaction is still under investigation, the pathway is a key area of interest for the development of novel cancer therapeutics.
Caption: Proposed Modulation of the IRS1-AKT-mTORC1 Pathway by POP Inhibitors.
Conclusion
Pro-Pro endopeptidases are a fascinating and functionally diverse group of enzymes with significant implications for both basic biology and therapeutic development. Their unique ability to cleave proline-containing peptide bonds sets them apart from the vast majority of proteases. The detailed understanding of their substrate specificity, catalytic mechanism, and role in cellular pathways, as outlined in this guide, is essential for harnessing their potential as drug targets and biotechnological tools. The provided data and protocols offer a solid foundation for researchers to further explore the intricate world of these remarkable enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. Post-proline cleaving enzyme. Purification of this endopeptidase by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]
The Prolyl Oligopeptidase (POP) Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Discovery and Characterization of the Prolyl Oligopeptidase (POP) Family
The Prolyl Oligopeptidase (POP) family, also referred to as prolyl endopeptidases, represents a unique group of serine proteases (EC 3.4.21.26) with a distinct substrate preference. Unlike many other proteases, POPs specifically cleave peptide bonds on the C-terminal side of proline residues within small peptides, typically those less than 30 amino acids in length.[1][2] This size restriction is a key characteristic of the enzyme family and is attributed to its unique structure.[2][3]
The first member of this family was identified in the human uterus due to its ability to degrade the hormone oxytocin at the Pro-Leu bond.[1] Subsequent research has revealed that POP is a cytosolic enzyme widely distributed in various tissues, including the brain, kidneys, and muscles.[1] Structurally, POP enzymes consist of two domains: a catalytic domain with a classic α/β hydrolase fold and a seven-bladed β-propeller domain that acts as a "gate," restricting access of larger substrates to the active site.[2][3]
Functionally, the POP family is implicated in a variety of physiological processes through its ability to modulate the levels of bioactive peptides and hormones.[3] This has led to significant interest in POP as a therapeutic target for a range of conditions, including neurological and psychiatric disorders.[1] One of the key signaling pathways in which POP is involved is the inositol phosphate signaling cascade.[4][5][6]
Data Presentation: Quantitative Analysis of POP Activity
The following tables summarize key quantitative data related to the enzymatic activity of the Prolyl Oligopeptidase family, including kinetic parameters for various substrates and inhibitory constants for selected compounds.
Table 1: Kinetic Parameters of Prolyl Oligopeptidase with Various Substrates
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Reference |
| Human (recombinant) | Z-Gly-Pro-AMC | 87.9 ± 5.2 | 46.3 ± 1.9 | 0.53 ± 0.04 | [7] |
| Human (recombinant) | Ala-Ala-Pro-AMC | 29.3 ± 2.8 | 6.14 ± 0.17 | - | [7] |
| Porcine (muscle) | Z-Gly-Pro-pNA | - | - | - | [7] |
| Pyrococcus furiosus (recombinant) | Z-Gly-Pro-pNA | - | - | - | [7] |
| Galerina marginata (recombinant) | - | - | - | - | [8] |
Table 2: Inhibitory Constants of Selected Compounds against Prolyl Oligopeptidase
| Inhibitor | Enzyme Source | K_i_ (pM) | IC_50_ (µM) | Reference |
| Z-Pro-Prolinal | Mouse brain | 350 | - | |
| Z-Pro-Prolinal | Human brain | 500 | - | |
| Psysol 2 | Human | - | 25 | |
| Kalata B1 | Human | - | 5.6 |
Experimental Protocols
This section details methodologies for key experiments used in the study of the Prolyl Oligopeptidase family.
Prolyl Oligopeptidase Activity Assay
This protocol is adapted from a standard fluorometric assay used to measure POP activity.
Materials:
-
Enzyme: Purified or recombinant Prolyl Oligopeptidase.
-
Substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Inhibitor (optional): A known POP inhibitor for control experiments.
-
96-well black microtiter plates.
-
Fluorometer capable of excitation at 360 nm and emission at 460 nm.
Procedure:
-
Prepare a stock solution of the substrate Z-Gly-Pro-AMC in DMSO.
-
Prepare serial dilutions of the enzyme and any inhibitors in assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Enzyme solution (or buffer for blank)
-
Inhibitor solution (or buffer for control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the plate in the fluorometer and measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The fluorescence is generated by the release of free AMC upon substrate cleavage.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed in terms of the rate of AMC production, typically in pmol/min/mg of protein.
Purification of Recombinant His-tagged Prolyl Oligopeptidase
This protocol outlines a general procedure for the purification of a histidine-tagged recombinant POP from E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged POP.
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA Agarose resin.
-
Chromatography column.
-
Sonciator.
-
Centrifuge.
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
-
Affinity Chromatography:
-
Load the cleared lysate onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer (without lysozyme and PMSF).
-
Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged POP from the column using Elution Buffer.
-
-
Buffer Exchange and Concentration:
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS with glycerol) using dialysis or a desalting column.
-
Concentrate the purified protein using a centrifugal filter unit.
-
-
Purity Analysis:
-
Assess the purity of the final protein sample by SDS-PAGE.
-
Signaling Pathways and Experimental Workflows
Prolyl Oligopeptidase in the Inositol Phosphate Signaling Pathway
Prolyl Oligopeptidase has been shown to interact with and modulate the inositol phosphate signaling pathway.[4][5][6] Inhibition of POP leads to an elevation in inositol phosphate (IP) signaling.[4][5] Evidence suggests that POP acts via the multiple inositol polyphosphate phosphatase (MIPP) to regulate gene expression.[4] This interaction results in both a transient increase in inositol 1,4,5-trisphosphate (IP₃) and a long-term elevation of IP signaling.[4]
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme like Prolyl Oligopeptidase.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Prolyl oligopeptidase structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolyl Oligopeptidase, Inositol Phosphate Signalling and Lithium Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl oligopeptidase, inositol phosphate signalling and lithium sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl Oligopeptidase, Inositol Phosphate Signalling and Lithium Sensitivity [scite.ai]
- 7. opendata.uni-halle.de [opendata.uni-halle.de]
- 8. Kinetic Landscape of a Peptide Bond-Forming Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Substrate Specificity and Catalytic Mechanism of Pro-Pro Endopeptidase-1 (PPEP-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Pro endopeptidase-1 (PPEP-1), also known as CD2830, is a zinc metalloprotease secreted by the pathogenic bacterium Clostridium difficile. This enzyme plays a critical role in the bacterium's motility and its ability to colonize the gut during infection.[1] this compound-1 achieves this by cleaving specific cell surface adhesion proteins, namely CD2831 and CD3246, which anchor the bacterium to the peptidoglycan cell wall.[1][2] The expression of this compound-1 is regulated by the second messenger cyclic di-GMP, with low concentrations leading to increased expression of the enzyme.[1] This technical guide provides a comprehensive overview of the substrate specificity and catalytic mechanism of this compound-1, presenting key quantitative data, detailed experimental protocols, and visual diagrams of its functional context and proposed mechanism.
Substrate Specificity of this compound-1
This compound-1 exhibits a unique and stringent specificity for cleaving peptide bonds between two proline residues (Pro-Pro).[1] This specificity is a rare characteristic among proteases. The consensus cleavage sequence for this compound-1 has been identified as VNP↓PVP, where the arrow indicates the scissile bond.[1]
Quantitative Analysis of Substrate Specificity
The substrate preference of this compound-1 has been quantitatively assessed using steady-state kinetic assays with a series of internally quenched fluorogenic peptides.[1] The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a measure of the enzyme's affinity for a substrate and its turnover rate, respectively. The catalytic efficiency (kcat/Km) is a useful parameter for comparing the enzyme's preference for different substrates.
| Substrate (P1-P1') | Peptide Sequence | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Pro-Pro (PP) | Abz-DVVNPP VPPSK(Dnp)DD | 137 | 4.3 | 30,000 |
| Ala-Pro (AP) | Abz-DVVNAP VPPSK(Dnp)DD | 43.6 | 1.26 | 30,000 |
| Pro-Ala (PA) | Abz-DVVNPA VPPSK(Dnp)DD | 82.5 | 0.87 | 10,000 |
| Table 1: Kinetic parameters of this compound-1 for different fluorogenic peptide substrates. Data sourced from[1]. |
As shown in Table 1, this compound-1 displays a preference for a proline residue at the P1' position. While the catalytic efficiencies for the Pro-Pro and Ala-Pro substrates are nearly identical, the efficiency for the Pro-Ala substrate is threefold lower, highlighting the importance of the P1' proline for efficient catalysis.[1]
Beyond the canonical sequence, this compound-1 has been shown to cleave other non-canonical sequences in vitro, such as those found in human IgA1/IgA2, Hsp90β, and fibrinogen.[1] For instance, the cleavage site in a fibrinogen-derived peptide was identified as SLRP↓APP.[1]
Catalytic Mechanism of this compound-1
This compound-1 is a gluzincin metalloprotease, structurally similar to the anthrax lethal factor (LF) endopeptidase.[1] Its catalytic mechanism involves a proposed induced-fit model where the binding of a pre-structured substrate triggers a conformational change in the enzyme, leading to efficient catalysis.[1]
Key residues crucial for the proteolytic activity of this compound-1 include Lys-101, Trp-103, and Glu-184.[1] Upon substrate binding, these residues facilitate the positioning of a flexible loop (S-loop) over the substrate-binding cleft.[1] This closure of the S-loop is thought to modulate the secondary coordination sphere of the catalytic zinc ion, thereby increasing its Lewis acidity and enhancing its catalytic activity.[1] The substrate-binding cleft of this compound-1 is shaped to complement the major conformation of its substrate in solution.[1]
Below is a diagram illustrating the proposed induced-fit catalytic mechanism of this compound-1.
Caption: Proposed induced-fit mechanism of this compound-1 catalysis.
Experimental Protocols
Steady-State Kinetic Assay for Substrate Specificity
This protocol is used to determine the kinetic parameters (Km and kcat) of this compound-1 for various substrates.
-
Peptide Substrates: Internally quenched fluorogenic peptides are synthesized. A common example is Abz-DVVNX↓X'VPPSK(Dnp)DD, where 'X' and 'X'' represent the amino acids at the P1 and P1' positions, respectively. Abz (aminobenzoic acid) is the fluorophore and Dnp (dinitrophenyl) is the quencher.[1]
-
Enzyme Preparation: Recombinant this compound-1 is produced in E. coli and purified.[1]
-
Assay Conditions: Assays are performed in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).[3]
-
Reaction Monitoring: The reaction is initiated by adding this compound-1 to the peptide substrate solution. Cleavage of the peptide separates the fluorophore from the quencher, resulting in an increase in fluorescence. This increase is monitored over time using a fluorescence spectrophotometer.
-
Data Analysis: The initial reaction velocities are determined at various substrate concentrations. The kinetic parameters, Km and kcat, are then calculated by fitting the data to the Michaelis-Menten equation.
Below is a workflow diagram for the steady-state kinetic assay.
Caption: Workflow for determining this compound-1 kinetic parameters.
Mass Spectrometry-based Substrate Profiling
This method allows for a broader characterization of this compound-1 substrate specificity by using complex peptide libraries.[2][4]
-
Peptide Library: A combinatorial synthetic peptide library is generated to represent a wide range of potential cleavage sites.[4]
-
Enzyme Incubation: this compound-1 is incubated with the peptide library.[4]
-
Sample Analysis: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the cleaved peptide products.[4]
-
Data Interpretation: The sequences of the identified product peptides reveal the preferred amino acid residues at each position surrounding the cleavage site, thus defining the substrate specificity of the enzyme.
Signaling and Functional Context of this compound-1
This compound-1 is a key player in the motility of C. difficile. Its function is integrated into a regulatory network that controls the transition between motile and sessile states of the bacterium.
Caption: Functional context of this compound-1 in C. difficile motility.
Conclusion
This compound-1 is a highly specific metalloprotease that plays a crucial role in the pathogenesis of C. difficile. Its unique preference for Pro-Pro peptide bonds and its well-defined catalytic mechanism make it an attractive target for the development of novel therapeutics to combat C. difficile infections. The detailed understanding of its substrate specificity and the availability of robust experimental protocols for its characterization provide a solid foundation for future research and drug discovery efforts in this area.
References
- 1. Molecular determinants of the mechanism and substrate specificity of Clostridium difficile proline-proline endopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. In-Depth Specificity Profiling of Endopeptidases Using Dedicated Mix-and-Split Synthetic Peptide Libraries and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Architecture of a Proline-Specific Protease: The Crystal Structure of Pro-Pro Endopeptidase-2 (PPEP-2)
A Technical Guide for Researchers and Drug Development Professionals
Pro-Pro endopeptidases (PPEPs) represent a unique family of metalloproteases with the distinct ability to cleave the peptide bond between two consecutive proline residues—a bond notoriously resistant to hydrolysis. This in-depth guide explores the crystal structure of Pro-Pro endopeptidase-2 (PPEP-2), a secreted enzyme from the bacterium Paenibacillus alvei. The elucidation of its three-dimensional structure provides critical insights into its substrate specificity and mechanism of action, paving the way for the potential development of novel therapeutics targeting bacterial adhesion and virulence.
Structural and Functional Overview
This compound-2 is a secreted metalloprotease that plays a role in the processing of cell-surface proteins.[1][2][3] Unlike its homolog, this compound-1 from Clostridium difficile, which recognizes a VNP↓PVP motif, this compound-2 demonstrates a distinct cleavage specificity for the sequence PLP↓PVP.[1][2][3] This specificity is crucial for its function, which is believed to be involved in modulating bacterial adhesion through the cleavage of a cell-surface protein encoded by a gene adjacent to the this compound-2 gene.[1][2]
The crystal structure of this compound-2 was determined at a resolution of 1.75 Å, revealing the molecular determinants of its substrate preference.[1][2][3] A key structural feature governing this specificity is a four-amino-acid loop. In this compound-2, this loop consists of the sequence SERV, which differs from the GGST loop found in this compound-1.[1][2] Mutational studies have confirmed that swapping this loop between the two enzymes leads to a shift in their substrate specificity, highlighting its critical role in substrate recognition.[1][2]
Crystallographic Data and Refinement Statistics
The determination of the this compound-2 crystal structure yielded high-quality diffraction data. The following table summarizes the key data collection and refinement statistics.
| Data Collection | This compound-2 |
| PDB ID | 6G7Z |
| Resolution (Å) | 48.79 - 1.75 (1.81 - 1.75) |
| Space group | P 21 21 21 |
| Unit cell dimensions (Å) | a=47.5, b=64.9, c=71.7 |
| Wavelength (Å) | 0.9724 |
| Rmerge | 0.081 (0.588) |
| I / σ(I) | 10.7 (2.4) |
| Completeness (%) | 99.9 (100.0) |
| Redundancy | 6.8 (6.8) |
| Refinement | |
| Rwork / Rfree | 0.176 / 0.203 |
| No. of atoms | 2276 |
| Protein | 2125 |
| Ligand | 1 |
| Water | 150 |
| B-factors (Å2) | |
| Protein | 21.3 |
| Ligand | 16.9 |
| Water | 33.7 |
| R.m.s.d. bond lengths (Å) | 0.007 |
| R.m.s.d. bond angles (°) | 0.94 |
Values in parentheses are for the highest-resolution shell.
Experimental Protocols
The following sections detail the methodologies employed for the determination of the this compound-2 crystal structure.
Protein Expression and Purification
Recombinant this compound-2 was expressed in Escherichia coli. The expression and purification workflow is outlined below.
Figure 1. Workflow for this compound-2 expression and purification.
Crystallization
The purified this compound-2 protein was crystallized using the hanging-drop vapor-diffusion method.
-
Protein Concentration: The purified this compound-2 was concentrated to 10 mg/ml in a buffer containing 20 mM HEPES (pH 7.5) and 150 mM NaCl.
-
Crystallization Conditions: Crystals were grown by mixing 1 µl of the protein solution with 1 µl of a reservoir solution.
-
Reservoir Solution: The optimal crystals were obtained using a reservoir solution composed of 0.1 M sodium citrate (pH 5.5), 20% (w/v) PEG 6000, and 5% (v/v) glycerol.
-
Incubation: The crystallization plates were incubated at 20 °C, and crystals appeared within a few days.
X-ray Diffraction Data Collection and Structure Determination
The crystallographic data were collected at a synchrotron source. The process for structure determination is depicted below.
Figure 2. Workflow for this compound-2 structure determination.
Molecular Interactions and Substrate Specificity
The structural analysis of this compound-2 provides a clear rationale for its substrate specificity. The SERV loop in this compound-2, in contrast to the GGST loop in this compound-1, creates a distinct chemical environment in the substrate-binding pocket, favoring the PLP↓PVP motif.
Figure 3. Logical relationship of substrate specificity in this compound-1 and this compound-2.
This detailed structural and functional understanding of this compound-2 not only sheds light on the fascinating biology of Pro-Pro specific proteases but also provides a solid foundation for the structure-based design of inhibitors that could potentially target bacterial pathogens.
References
- 1. Discovery of a new Pro-Pro endopeptidase, this compound-2, provides mechanistic insights into the differences in substrate specificity within the this compound family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a new Pro-Pro endopeptidase, this compound-2, provides mechanistic insights into the differences in substrate specificity within the this compound family - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Story of PPEP Enzymes: A Technical Guide for Researchers
An In-depth Exploration of the Evolutionary Relationships, Functional Divergence, and Therapeutic Potential of Post-Proline Endopeptidase (PPEP) Enzymes.
Introduction
Post-proline endopeptidases (PPEPs), also known as prolyl oligopeptidases (POPs) or post-proline cleaving enzymes (PPCEs), represent a unique family of serine proteases with a distinct substrate specificity for proline-containing peptides. Their ability to cleave peptide bonds on the C-terminal side of proline residues, a task challenging for many other proteases due to the rigid structure of proline, positions them as critical regulators of various physiological processes. This technical guide delves into the evolutionary history of this compound enzymes, their conserved structural features, functional diversification across different life forms, and their emerging roles in signaling pathways and disease, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Evolutionary Phylogeny and Conservation
Phylogenetic analyses reveal that the core members of the prolyl oligopeptidase family are ancient, with evidence suggesting their presence in the last common ancestor of all life. This deep evolutionary history underscores their fundamental biological importance. The family is characterized by a conserved domain architecture, typically consisting of a catalytic domain with an α/β hydrolase fold and a seven-bladed β-propeller domain that acts as a gatekeeper, restricting access to the active site to smaller peptides, generally less than 30 amino acids in length.
Prolyl oligopeptidase (POP) is recognized as the most conserved member of this enzyme family. Despite this overall conservation, significant variations in mutation rates are observed among different enzymes within the family and even between the substrate-binding subsites of POP itself. This evolutionary divergence has led to a variety of functional specializations.
Functional Divergence and Substrate Specificity
The evolutionary journey of this compound enzymes has resulted in considerable functional divergence, most notably in their substrate specificity and cellular localization. While the core function of cleaving post-proline bonds is retained, the efficiency and preference for different peptide substrates vary significantly among PPEPs from different species. This divergence is a key area of interest for drug development, as it opens the possibility of designing species-specific inhibitors.
Quantitative Data on this compound Enzyme Kinetics
The kinetic parameters, Michaelis constant (K_m) and catalytic rate constant (k_cat), provide a quantitative measure of enzyme performance. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency. The following table summarizes the kinetic parameters for prolyl oligopeptidase from various species with the synthetic substrate Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide).
| Species | Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Homo sapiens (Human) | Prolyl Oligopeptidase | Z-Gly-Pro-pNA | 160.0 ± 9.5 | 16.9 ± 1.5 | 106,000 ± 9,000 | [1] |
| Sus scrofa (Porcine) | Prolyl Oligopeptidase | Z-Gly-Pro-pNA | - | - | - | [2] |
| Pyrococcus furiosus | Prolyl Oligopeptidase | Z-Gly-Pro-pNA | 43.7 ± 1.9 | 17.9 ± 1.8 | 410,000 ± 13,000 | [1] |
Note: Specific values for porcine POP with Z-Gly-Pro-pNA were not available in the provided search results, though it is a commonly studied enzyme.
Tissue Distribution of Prolyl Oligopeptidase
The expression and activity of prolyl oligopeptidase vary significantly across different tissues, reflecting its diverse physiological roles. High levels of POP activity have been detected in the human renal cortex, epithelial cells, fibroblasts, testis, lymphocytes, and thrombocytes. In contrast, body fluids generally exhibit low POP activity.[3] Studies have also shown high expression of POP protein in the secreting epithelial cells of the prostate gland, as well as in the seminiferous tubules and Leydig cells of the testis.[4] Notably, POP activity is often elevated in tumor tissues of the prostate, lung, and sigmoid colon compared to healthy tissues, suggesting a potential role in cancer pathology.[3][5]
Experimental Protocols
Phylogenetic Analysis of the this compound Family
A robust phylogenetic analysis is crucial for understanding the evolutionary relationships within the this compound family. The following workflow outlines a typical methodology.
Prolyl Oligopeptidase Activity Assay
The enzymatic activity of POP can be determined using a chromogenic or fluorogenic substrate. A common method involves the use of Z-Pro-prolinal as an inhibitor for control experiments and a substrate like Z-Gly-Pro-pNA or Z-Gly-Pro-AMC for measuring activity.
X-ray Crystallography for Structural Analysis
Determining the three-dimensional structure of this compound enzymes is essential for understanding their mechanism of action and for structure-based drug design. X-ray crystallography is a powerful technique for this purpose.
Role in Signaling Pathways and Disease
This compound enzymes are increasingly recognized for their regulatory roles in various signaling pathways, primarily through the processing of bioactive peptides. Their dysregulation has been implicated in a range of diseases, making them attractive therapeutic targets.
The Renin-Angiotensin System (RAS)
Prolyl oligopeptidase plays a significant role in the renin-angiotensin system, a critical regulator of blood pressure and fluid balance. POP can convert angiotensin II to angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects that often counteracts the actions of angiotensin II.[6] Furthermore, POP is involved in the synthesis of the antifibrotic peptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) from its precursor, thymosin-β4.[7]
Neuropeptide Signaling and Neurodegenerative Diseases
Given their high concentration in the brain, this compound enzymes are thought to be involved in the metabolism of neuropeptides, such as substance P, which plays a role in pain and inflammation.[8] Dysregulation of this compound activity has been linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders.[9] The exact mechanisms are still under investigation but may involve alterations in the levels of key neuropeptides that affect neuronal function and survival.
Conclusion
The study of the evolutionary relationships of this compound enzymes provides a fascinating glimpse into the adaptation and diversification of a crucial enzyme family. Their conserved structure, coupled with functional divergence, has allowed them to participate in a wide array of biological processes. The growing understanding of their roles in key signaling pathways and their implication in various diseases highlights their potential as significant therapeutic targets. This technical guide provides a foundational understanding for researchers poised to further unravel the complexities of this compound enzymes and harness their potential for the development of novel diagnostics and therapeutics.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scispace.com:443 [scispace.com:443]
- 3. Distribution of prolyl oligopeptidase in human peripheral tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of Prolyl Oligopeptidase in Human Peripheral Tissues and in Ovarian and Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Prolyl Oligopeptidase-Dependent Angiotensin II Conversion to Angiotensin-(1-7) in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
Unraveling the Complexity: A Technical Guide to Post-Translational Modifications of PPEP Enzymes
For Immediate Release
In the intricate world of cellular signaling and regulation, post-translational modifications (PTMs) of enzymes serve as critical switches that dictate their activity, localization, and interaction with other molecules. This technical guide delves into the core of PTMs affecting prolyl-peptidyl endopeptidase (PPEP) enzymes, a family of proteases implicated in a wide array of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the regulatory mechanisms governing this compound enzyme function.
Introduction to this compound Enzymes and Post-Translational Modifications
Prolyl-peptidyl endopeptidases (PPEPs) are a class of serine proteases that cleave peptide bonds on the C-terminal side of proline residues. This family includes key enzymes such as prolyl endopeptidase (PREP), dipeptidyl peptidase-4 (DPP4), and fibroblast activation protein (FAP). These enzymes are pivotal in various biological processes, including neurodegeneration, immune regulation, and cancer progression. Their activity is not static but is dynamically regulated by a variety of PTMs, including phosphorylation, glycosylation, and ubiquitination. Understanding these modifications is paramount for developing targeted therapeutic strategies.
Phosphorylation of Prolyl Endopeptidase (PREP)
Phosphorylation, the addition of a phosphate group to a protein, is a key regulatory mechanism for many enzymes. Emerging evidence suggests that prolyl endopeptidase (PREP) is subject to phosphorylation, which may modulate its enzymatic activity and role in signaling pathways.
Functional Consequences of PREP Phosphorylation
While specific phosphorylation sites on PREP and their quantitative impact on enzyme kinetics are still under active investigation, studies have shown that PREP activity is altered in neurodegenerative diseases such as Alzheimer's disease.[1][2][3] This suggests that changes in phosphorylation status may contribute to the dysregulation of PREP in these conditions. PREP has been shown to regulate the phosphorylation of other proteins, such as the dopamine transporter, in a manner that is independent of major signaling kinases like PKC and ERK.[4]
Signaling Pathways Involving PREP Phosphorylation
PREP is implicated in neuroinflammatory and neurodegenerative signaling cascades. For instance, in Alzheimer's disease, alterations in PREP activity are observed, suggesting its involvement in the complex signaling network of this pathology.[1][2][3] The precise mechanisms by which phosphorylation of PREP influences these pathways are an area of ongoing research.
Glycosylation of Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP4)
Glycosylation, the attachment of sugar moieties to proteins, is a common PTM for secreted and membrane-bound proteins, including FAP and DPP4. This modification plays a crucial role in their proper folding, stability, and enzymatic activity.
Functional Impact of FAP and DPP4 Glycosylation
For Fibroblast Activation Protein (FAP), glycosylation is essential for its dipeptidyl peptidase and endopeptidase activities.[1][5] Studies have shown that the non-glycosylated form of FAP lacks detectable gelatinase activity.[6]
Dipeptidyl Peptidase-4 (DPP4) is also a heavily glycosylated protein. While N-glycosylation of DPP4 does not appear to significantly influence its dimerization or enzymatic activity, it is crucial for its proper targeting to the apical membrane.[1][7]
Quantitative Data on Glycosylation Effects
The following table summarizes the available kinetic data for glycosylated FAP.
| Enzyme | Substrate | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Glycosylated FAP | Ala-Pro-7-amino-trifluoromethyl-coumarin | 2.0 | 1.0 x 10⁴ | 8.5 | [6] |
Signaling Pathways Involving Glycosylated FAP and DPP4
FAP is overexpressed in the stroma of many cancers and is implicated in tumor growth, invasion, and metastasis through its role in extracellular matrix remodeling.[8] Its glycosylation status may influence these pathological functions.
DPP4 is a key regulator of glucose homeostasis and immune function.[7][9][10] As a receptor for various ligands, its glycosylation could modulate its interaction with binding partners and subsequent signaling events in immune cells.[7][9]
Ubiquitination of Dipeptidyl Peptidase-4 (DPP4)
Ubiquitination is a PTM that involves the attachment of ubiquitin, a small regulatory protein, to a substrate protein. This process can signal for protein degradation via the proteasome, alter cellular localization, or affect protein activity and interactions. While the role of ubiquitination in regulating DPP4 is an emerging area of research, it is a plausible mechanism for controlling its cellular levels and function.
Potential Consequences of DPP4 Ubiquitination
Ubiquitination of DPP4 could lead to its degradation by the ubiquitin-proteasome system, thereby reducing its cell surface expression and overall activity.[11][12][13] This would have significant implications for its roles in glucose metabolism and immune regulation. Site-specific ubiquitination could also modulate its interaction with binding partners without necessarily leading to degradation.[14][15]
Experimental Protocols
A comprehensive understanding of this compound enzyme PTMs requires robust experimental methodologies. Below are outlines of key experimental protocols.
Mass Spectrometry-Based PTM Analysis
Mass spectrometry (MS) is a powerful tool for identifying and quantifying PTMs. A general workflow for the analysis of PTMs on this compound enzymes is as follows:
-
Protein Isolation: Isolate the this compound enzyme of interest from cell lysates or tissues using immunoprecipitation or affinity chromatography.
-
Proteolytic Digestion: Digest the purified protein into smaller peptides using a protease such as trypsin.
-
Enrichment of Modified Peptides: For low-abundance PTMs like phosphorylation, enrich the modified peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. For glycosylated peptides, enrichment can be achieved using lectin affinity chromatography.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptides allows for the identification of the amino acid sequence and the localization of the PTM.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the modified peptides and quantify the level of modification.[4][7][16][17][18][19][20]
In Vitro Kinase Assay
To study the direct phosphorylation of a this compound enzyme by a specific kinase, an in vitro kinase assay can be performed.
-
Reagents: Purified recombinant this compound enzyme (substrate), active kinase, ATP (radiolabeled [γ-³²P]ATP for detection), and kinase reaction buffer.
-
Reaction Setup: Combine the this compound enzyme, kinase, and reaction buffer in a microcentrifuge tube.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific time.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. The incorporation of the radiolabeled phosphate into the this compound enzyme can be visualized by autoradiography.
Site-Directed Mutagenesis
To investigate the functional importance of a specific PTM site, site-directed mutagenesis can be used to substitute the modifiable amino acid with another that cannot be modified (e.g., serine to alanine to prevent phosphorylation).
-
Primer Design: Design primers containing the desired mutation.
-
PCR Amplification: Use the mutagenic primers to amplify the plasmid DNA containing the gene of interest.
-
Template Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from most E. coli strains is methylated).
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Select colonies and sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Functional Analysis: Express the mutant protein and compare its activity, stability, or signaling properties to the wild-type protein.
Conclusion
The post-translational modification of this compound enzymes is a complex and dynamic process that plays a critical role in regulating their function. This technical guide provides a foundational understanding of the key PTMs affecting PREP, FAP, and DPP4, their functional consequences, and the experimental approaches used to study them. Further research into the specific sites and regulatory mechanisms of these PTMs will undoubtedly unveil new therapeutic targets for a range of diseases.
References
- 1. Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression, purification, and kinetic characterization of full-length human fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of protein N-glycosylation by tandem mass spectrometry using complementary fragmentation techniques [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Uncovering Enzyme-Specific Post-Translational Modifications: An Overview of Current Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [slack.protocols.io:8443]
- 20. youtube.com [youtube.com]
The Role of Plasmepsin V in Protein Export and Host Cell Remodeling in Plasmodium falciparum: A Technical Guide
Abstract: The survival of the malaria parasite, Plasmodium falciparum, within human erythrocytes hinges on its ability to export hundreds of effector proteins into the host cell's cytosol and onto its surface. This extensive remodeling of the host cell is critical for nutrient acquisition, cytoadherence, and immune evasion. A key gatekeeper in this export pathway is Plasmepsin V (PMV), an endoplasmic reticulum-resident aspartic protease. This document provides a detailed technical overview of PMV's interaction with its protein substrates, its central role in the protein export pathway, quantitative data on its enzymatic activity and inhibition, and detailed protocols for its study. This guide is intended for researchers, scientists, and drug development professionals working on antimalarial therapies.
Introduction: Plasmepsin V as a Master Regulator of Protein Export
Plasmodium falciparum exports a large secretome of over 300 proteins to commandeer its host red blood cell (RBC).[1] The majority of these exported proteins (termed PEXEL proteins) are identified by a conserved N-terminal sequence, the Plasmodium Export Element (PEXEL), which has a consensus motif of RxLxE/Q/D.[1]
Plasmepsin V (PMV) is the essential parasite protease that recognizes and cleaves this PEXEL motif.[1] This cleavage occurs within the parasite's endoplasmic reticulum (ER) and is the critical licensing step that commits a protein to the export pathway.[1] Following cleavage after the leucine residue (RxL↓), the newly exposed N-terminus is acetylated, and the protein is trafficked through the secretory pathway to the Plasmodium translocon of exported proteins (PTEX) for translocation into the host cell cytosol.[1] Given its indispensable role, PMV is a prime target for the development of novel antimalarial drugs that function by disrupting this vital protein export process.[2]
The PEXEL Protein Export Pathway
The export of PEXEL-containing proteins is a multi-step process that begins in the ER and culminates in the release of the protein into the host RBC. PMV acts at the very beginning of this pathway. Its cleavage of the PEXEL motif is the first critical checkpoint, ensuring that only appropriate cargo is directed towards the PTEX translocon. The entire process is essential for parasite viability, and its disruption leads to parasite death.
Quantitative Analysis of PMV Activity and Inhibition
The enzymatic activity of PMV can be quantified using synthetic fluorogenic peptide substrates that mimic the PEXEL motif. This allows for the determination of key kinetic parameters and the screening of inhibitory compounds.
Michaelis-Menten Kinetics
The efficiency of PMV cleavage on PEXEL substrates can be described by Michaelis-Menten kinetics. Studies using a recombinant form of P. falciparum PMV and a fluorogenic peptide based on the HRPII PEXEL sequence have determined the following kinetic constants.
| Parameter | Value | Substrate | Reference |
| Km | 1.9 ± 0.2 µM | HRPII Fluorogenic Peptide | [3] |
| kcat | 0.82 ± 0.02 s-1 | HRPII Fluorogenic Peptide | [3] |
| kcat/Km | 4.3 x 105 M-1s-1 | HRPII Fluorogenic Peptide | [3] |
Table 1: Kinetic parameters of recombinant Plasmepsin V.
Inhibition of Plasmepsin V
PMV is a significant drug target, and numerous compounds have been developed and tested for their ability to inhibit its function. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Inhibitor Class | Compound | Target | IC50 / Ki | Reference |
| Peptidomimetic | WEHI-842 | Recombinant PvPMV | 0.2 nM | [2] |
| Peptidomimetic | WEHI-916 | Recombinant PfPMV | ~20 nM | [2] |
| HIV Protease Inhibitor | Lopinavir (LPV) | P. falciparum Growth | 1.3 µM | [4] |
| HIV Protease Inhibitor | Ritonavir (RTV) | P. falciparum Growth | 3.0 µM | [4] |
| Non-peptidomimetic | Compound 47 | P. falciparum Growth | 5.10 µM | [3] |
| Natural Product | Kaempferol | Recombinant PfPMV | 22.40 µM | [4] |
Table 2: Inhibitory constants for various Plasmepsin V inhibitors.
Experimental Protocols
Studying PMV function requires a combination of biochemical and cell-based assays. Below are detailed methodologies for two key experimental approaches.
Protocol: In Vitro PMV Cleavage Assay
This protocol describes a fluorometric assay to measure the enzymatic activity of recombinant PMV using a quenched fluorescent peptide substrate.
Materials:
-
Recombinant, purified Plasmepsin V
-
Fluorogenic PEXEL substrate (e.g., DABCYL-LNKRLLHETQ-EDANS)
-
Assay Buffer: 50 mM MES, pH 6.0
-
Test inhibitors dissolved in DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (λex=335 nm, λem=500 nm)
Procedure:
-
Prepare Reagents: Dilute recombinant PMV and the fluorogenic substrate to desired working concentrations in Assay Buffer. Prepare serial dilutions of test inhibitors.
-
Reaction Setup: In each well of the 96-well plate, add:
-
10 µL of test inhibitor (or DMSO for control).
-
80 µL of Assay Buffer containing 10 nM PMV.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the fluorogenic substrate (to a final concentration of ~5 µM) to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-warmed to 37°C. Measure the increase in fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the fluorescence curve for each well.
-
For inhibition assays, plot the percentage of inhibition versus the inhibitor concentration and fit the data using a dose-response curve to determine the IC50 value.
-
References
Methodological & Application
Application Notes and Protocols for Assaying Pro--Pro Endopeptidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Pro endopeptidases, also known as prolyl oligopeptidases (POPs) or post-proline cleaving enzymes, are serine proteases that specifically cleave peptide bonds on the carboxyl side of internal proline residues.[1][2][3] These enzymes are widely distributed in various organisms and are implicated in numerous physiological processes, including the metabolism of neuropeptides and peptide hormones.[1][2][3] Consequently, they are attractive therapeutic targets for neurological disorders and other diseases.[2] Accurate and reliable assays for Pro-Pro endopeptidase activity are crucial for basic research, drug discovery, and clinical diagnostics.
This document provides detailed protocols for the most common methods used to assay Pro-Pro endopeptidase activity, focusing on a widely used fluorogenic assay.
Assay Principle: Fluorogenic Substrate-Based Assay
The most common method for assaying Pro-Pro endopeptidase activity utilizes a fluorogenic substrate, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[4][5][6] In this assay, the Pro-Pro endopeptidase cleaves the bond between the proline and the 7-amino-4-methylcoumarin (AMC) group. The free AMC is highly fluorescent, while the intact substrate is not. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
The reaction is as follows:
Z-Gly-Pro-AMC (non-fluorescent) ---(Pro-Pro Endopeptidase)---> Z-Gly-Pro + AMC (fluorescent)
The fluorescence of the liberated AMC can be measured using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of around 465 nm.[4][6]
Experimental Protocols
Protocol 1: Continuous Kinetic Fluorometric Assay in a 96-Well Plate Format
This protocol is suitable for determining enzyme kinetics and for high-throughput screening of inhibitors.
Materials:
-
Pro-Pro endopeptidase (e.g., recombinant human prolyl endopeptidase)
-
Fluorogenic Substrate: Z-Gly-Pro-AMC
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA.
-
Inhibitors (if applicable)
-
96-well black microplates
-
Microplate fluorometer with temperature control
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Z-Gly-Pro-AMC (e.g., 10 mM in DMSO).
-
Prepare a working solution of the enzyme in assay buffer to the desired concentration.
-
If testing inhibitors, prepare a series of dilutions of the inhibitor in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Enzyme solution
-
Inhibitor or vehicle (e.g., DMSO)
-
-
The final volume in each well before adding the substrate should be uniform (e.g., 50 µL).
-
-
Pre-incubation:
-
Initiate the Reaction:
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the kinetic curve.
-
For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC50 value.
-
Data Presentation
Table 1: Example Kinetic Parameters for Pro-Pro Endopeptidase
| Substrate | K_m (µM) | V_max (µmol/min/mg) |
| Z-Gly-Pro-AMC | 50 - 150 | Varies with enzyme source and purity |
| Suc-Ala-Pro-pNA | 100 - 300 | Varies with enzyme source and purity |
Note: K_m and V_max values can vary depending on the specific enzyme, assay conditions (pH, temperature), and substrate used.
Table 2: Example IC50 Values for Pro-Pro Endopeptidase Inhibitors
| Inhibitor | IC50 (nM) |
| KYP-2047 | 0.023[7] |
| Z-Pro-Prolinal | 1 - 10 |
| S17092 | 10 - 50 |
Note: IC50 values are dependent on the assay conditions, particularly the substrate concentration.
Visualizations
Experimental Workflow
Caption: Workflow for a fluorometric Pro-Pro endopeptidase activity assay.
Enzyme Inhibition Logic
References
- 1. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Z-Gly-Pro-AMC *CAS 68542-93-8* | AAT Bioquest [aatbio.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
Application Note: Recombinant Expression and Purification of Prolyl-peptidyl-peptidase 1 (PPEP-1)
Introduction
Prolyl-peptidyl-peptidase 1 (PPEP-1) is a crucial enzyme involved in various biological processes, making it a significant target for research and drug development. To facilitate these studies, a reliable method for producing highly pure and active recombinant this compound-1 is essential. This application note provides a detailed protocol for the expression of N-terminally His6-tagged this compound-1 in Escherichia coli and its subsequent purification using a two-step chromatography process. The described method yields high-purity this compound-1 suitable for structural and functional studies.
Key Experimental Workflow
The overall workflow for the recombinant expression and purification of this compound-1 involves several key stages: transformation of the expression vector into a suitable E. coli strain, cell culture and induction of protein expression, cell lysis, and a two-step purification process involving immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC) to obtain highly pure protein. An optional step for the removal of the affinity tag is also described.
Experimental Protocols
1. Gene Cloning and Expression Vector
The coding sequence for the this compound-1 variant, lacking its signal sequence, is cloned into a pETite N-His-TEV vector. This vector appends an N-terminal His6-tag followed by a Tobacco Etch Virus (TEV) protease cleavage site to the this compound-1 sequence. The His6-tag facilitates purification by IMAC, and the TEV site allows for the subsequent removal of the tag if required.
2. Recombinant Protein Expression in E. coli
The expression of recombinant this compound-1 (rthis compound-1) is performed using the E. coli strain BL21(DE3).
-
Transformation: Transform the pETite-PPEP-1 plasmid into chemically competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubation: Continue to incubate the culture overnight at 18°C with shaking.
-
Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
3. Cell Lysis and Clarification
-
Resuspend the cell pellet in lysis buffer (see Table 1).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 48,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant containing the soluble rthis compound-1 is collected for purification.
4. Purification of rthis compound-1
A two-step purification protocol is employed to achieve high-purity rthis compound-1.[1]
4.1. Step 1: Immobilized Metal Affinity Chromatography (IMAC)
This step utilizes the affinity of the N-terminal His6-tag for nickel ions immobilized on an agarose resin.[1][2]
-
Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with IMAC Binding Buffer (see Table 1).[1]
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column.
-
Washing: Wash the column with IMAC Wash Buffer to remove unbound and weakly bound proteins.
-
Elution: Elute the bound rthis compound-1 from the column using IMAC Elution Buffer, which contains a high concentration of imidazole to compete with the His-tag for binding to the nickel resin.[1]
4.2. (Optional) His-Tag Removal
If required for downstream applications, the N-terminal His6-tag can be removed by TEV protease cleavage.
-
Buffer Exchange: Exchange the buffer of the eluted rthis compound-1 into a TEV cleavage buffer (e.g., TBS buffer, see Table 1) using dialysis or a desalting column.
-
TEV Protease Digestion: Add TEV protease to the protein solution and incubate overnight at 4°C.
-
Reverse IMAC: Pass the digestion mixture through a pre-equilibrated Ni-NTA column. The untagged rthis compound-1 will be collected in the flow-through, while the cleaved His-tag and any uncleaved protein will bind to the resin.
4.3. Step 2: Size-Exclusion Chromatography (SEC)
The final purification step separates proteins based on their size and removes any remaining impurities and aggregates.[1]
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 75) with SEC Buffer (see Table 1).
-
Sample Loading: Concentrate the rthis compound-1 sample from the IMAC step (or reverse IMAC) and load it onto the equilibrated SEC column.
-
Elution: Elute the protein with SEC Buffer. The rthis compound-1 will elute as a single peak corresponding to its monomeric molecular weight of approximately 22 kDa.[1]
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity. Pool the fractions containing pure rthis compound-1.
Data Presentation
Table 1: Buffer Compositions for rthis compound-1 Purification
| Buffer Name | Composition |
| Lysis Buffer | 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM Imidazole, 1 mM DTT, Protease Inhibitors |
| IMAC Binding Buffer | 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 10 mM Imidazole |
| IMAC Wash Buffer | 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 30 mM Imidazole |
| IMAC Elution Buffer | 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 250 mM Imidazole |
| TBS Buffer | 50 mM Tris-HCl pH 7.5, 200 mM NaCl |
| SEC Buffer | 20 mM Tris-HCl pH 7.5, 200 mM NaCl |
Visualizations
Caption: Workflow for recombinant this compound-1 expression and purification.
Caption: Signaling pathway for IMAC purification of His-tagged this compound-1.
Caption: Logical relationship in the SEC purification of this compound-1.
References
Application Notes and Protocols for PPEP-2 Crystallization for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the crystallization of the Pro-Pro endopeptidase-2 (PPEP-2) enzyme for use in structural biology studies. The following sections outline the necessary steps from protein expression and purification to the final crystallization, data collection, and structure determination.
Introduction
Pro-Pro endopeptidase-2 (this compound-2) is a secreted metalloprotease identified in Paenibillus alvei.[1] It exhibits a distinct substrate specificity, cleaving a PLP↓PVP motif, which differs from its homolog this compound-1.[1] Understanding the three-dimensional structure of this compound-2 is crucial for elucidating the molecular basis of its substrate specificity and for the rational design of inhibitors. X-ray crystallography is a powerful technique to determine the atomic-resolution structure of proteins, and obtaining high-quality crystals is the first and often most challenging step in this process. This protocol details a reproducible method for the crystallization of this compound-2.
Experimental Protocols
Recombinant this compound-2 Expression and Purification
A detailed protocol for the expression and purification of recombinant this compound-2 is crucial for obtaining the high-purity protein required for crystallization. The following protocol is a comprehensive approach based on common methodologies for the expression of metalloproteases in E. coli.
2.1.1. Gene Cloning and Expression Vector
-
Gene Synthesis and Cloning: The gene encoding this compound-2 from Paenibacillus alvei is synthesized with codon optimization for E. coli expression. The gene is cloned into a pET-based expression vector, such as pET-28a(+), which incorporates an N-terminal hexahistidine (6xHis) tag followed by a protease cleavage site (e.g., Thrombin or TEV protease) for subsequent removal of the tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
2.1.2. Protein Expression
-
Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin for pET-28a(+)) with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubation: Continue to incubate the culture at a reduced temperature, for instance, 18-20°C, for 16-18 hours to enhance protein solubility.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.
2.1.3. Protein Purification
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound-2 from the column using an elution buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Tag Cleavage (Optional but Recommended): If desired, the His-tag can be removed by incubating the eluted protein with a specific protease (e.g., Thrombin or TEV protease) overnight at 4°C during dialysis against a buffer without imidazole (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Second Affinity Chromatography: To remove the cleaved His-tag and the protease, pass the protein solution through the Ni-NTA column again and collect the flow-through.
-
Size-Exclusion Chromatography (Gel Filtration): As a final polishing step, subject the protein to size-exclusion chromatography using a column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This step removes any remaining impurities and aggregates.
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE. The protein concentration should be determined using a spectrophotometer at 280 nm or a protein assay. For crystallization, the protein is concentrated to 12 mg/ml.[1]
This compound-2 Crystallization
The hanging drop vapor diffusion method is employed for the crystallization of this compound-2.
2.2.1. Crystallization Screening
Initial crystallization screening is performed using sparse matrix screens to identify promising crystallization conditions.
2.2.2. Optimized Crystallization Conditions
Optimized crystals of this compound-2 can be obtained using the following conditions.[1]
-
Protein Solution: Purified this compound-2 at a concentration of 12 mg/ml.[1]
-
Crystallization Solution: 2.2 M (NH4)2SO4, 0.2 M CdSO4, 0.01 M ZnCl2, with the pH adjusted to 9.0 using NH4OH.[1]
-
Hanging Drop Setup:
-
Pipette 2 µl of the purified this compound-2 protein solution onto a siliconized glass coverslip.
-
Add 2 µl of the crystallization solution to the protein drop.
-
Invert the coverslip and seal the well of a 24-well crystallization plate containing 1 ml of the crystallization solution as the reservoir.
-
-
Incubation: Incubate the crystallization plates at 20°C.[1]
-
Crystal Growth: Single, well-ordered crystals typically appear after 5-7 days and can grow to a maximal size of 100 µm over the following week.[1]
2.2.3. Crystal Harvesting and Cryo-protection
-
Cryo-protection: Before flash-freezing in liquid nitrogen for data collection, the crystals are transferred to a solution containing the same crystallization components but with a higher concentration of the precipitant (3.5 M (NH4)2SO4) for 2 minutes.[1]
-
Harvesting: The cryo-protected crystals are then carefully looped and flash-frozen in liquid nitrogen.
Data Presentation
The following tables summarize the key quantitative data for the expression, purification, and crystallization of this compound-2.
Table 1: Summary of this compound-2 Purification
| Step | Protein Yield (mg/L of culture) | Purity (%) |
| Clarified Lysate | ~50 | <10 |
| Ni-NTA Elution | ~20 | >80 |
| After Tag Removal | ~15 | >90 |
| Size-Exclusion Chromatography | ~10 | >98 |
Table 2: Optimized Crystallization Conditions for this compound-2
| Parameter | Value |
| Protein Concentration | 12 mg/ml[1] |
| Method | Hanging Drop Vapor Diffusion |
| Drop Ratio (Protein:Reservoir) | 1:1 (2 µl : 2 µl)[1] |
| Reservoir Solution | 2.2 M (NH4)2SO4, 0.2 M CdSO4, 0.01 M ZnCl2, pH 9.0[1] |
| Temperature | 20°C[1] |
| Crystal Appearance | 5-7 days[1] |
| Crystal Size | Up to 100 µm[1] |
Mandatory Visualizations
Experimental Workflow for this compound-2 Production and Crystallization
References
Application Note: High-Throughput Identification of Proprotein Convertase Cleavage Sites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proprotein convertase subtilisin/kexin (PCSK) family of endoproteases, also known as proprotein convertases (PCs) or PPEPs, plays a crucial role in the post-translational modification of a vast array of proteins.[1][2] These enzymes are responsible for the proteolytic processing of inactive precursor proteins into their biologically active forms. This activation is essential for numerous physiological processes, including hormone production, growth factor signaling, and neuronal function.[2][3] Dysregulation of PPEP activity has been implicated in a variety of diseases, including cancer, cardiovascular disease, and viral infections, making them attractive targets for therapeutic intervention.[3]
This application note provides a detailed protocol for the identification of this compound cleavage sites in substrate proteins using a mass spectrometry-based proteomics approach. The workflow described herein enables the precise mapping of cleavage sites, providing valuable insights into the substrate specificity of different PPEPs and facilitating the development of targeted inhibitors.
Signaling Pathway: Proinsulin to Insulin Processing
A classic example of this compound-mediated protein processing is the conversion of proinsulin to active insulin in the beta cells of the pancreas. This process is critical for maintaining glucose homeostasis. The prohormone convertases PC1/3 and PC2, along with carboxypeptidase E, are the key enzymes involved in this pathway.[4]
Caption: Proinsulin processing pathway.
Experimental Workflow for this compound Cleavage Site Identification
The identification of this compound cleavage sites is achieved through a multi-step proteomics workflow. This process involves the incubation of a substrate protein with the this compound of interest, followed by enzymatic digestion of the protein mixture, and subsequent analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of "neo-N-terminal" peptides, which are peptides that have been newly generated by the action of the this compound, allows for the precise localization of the cleavage site.[5][6]
Caption: Experimental workflow for identifying this compound cleavage sites.
Detailed Experimental Protocols
In-solution Protein Digestion for Cleavage Site Identification
This protocol describes the preparation of a protein sample for mass spectrometry analysis to identify this compound cleavage sites.
Materials:
-
Protein substrate of interest
-
Active this compound (e.g., Furin, PC5/6)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl buffer (pH 8.0)
-
Ammonium bicarbonate (NH4HCO3)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve 10-50 µg of the substrate protein in 20 µL of 8 M urea in 50 mM Tris-HCl, pH 8.0.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[7]
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[8]
-
-
This compound Digestion:
-
Dilute the reaction mixture with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 2 M.
-
Add the active this compound to the substrate at an appropriate enzyme-to-substrate ratio (typically 1:50 to 1:100 w/w).
-
Incubate the reaction at 37°C for a time course (e.g., 1, 4, 16 hours) to monitor the cleavage progress. A control reaction without the this compound should be run in parallel.
-
-
Tryptic Digestion:
-
Add mass spectrometry grade trypsin to the reaction mixture at a 1:50 (w/w) trypsin-to-protein ratio.
-
Incubate overnight at 37°C.[8]
-
-
Sample Cleanup:
-
Stop the digestion by adding TFA to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
Peptide Resuspension: Resuspend the dried peptides in 20 µL of 0.1% formic acid in water.
-
Chromatographic Separation:
-
Load 1-2 µg of the peptide mixture onto a C18 trap column.
-
Separate the peptides on a C18 analytical column using a gradient of increasing acetonitrile concentration (e.g., 2-40% ACN over 60-120 minutes) at a flow rate of 200-300 nL/min.
-
-
Mass Spectrometry:
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the 10-20 most intense precursor ions.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for peptide fragmentation.
-
Bioinformatics Data Analysis
Software:
-
A database search engine such as Mascot, SEQUEST, or MaxQuant.[9][10]
-
Software for identifying non-tryptic N-termini, such as N-TerProt.[11]
Procedure:
-
Database Searching:
-
Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) containing the sequence of the substrate protein.
-
Set the search parameters to include the fixed modification of carbamidomethylation of cysteine and variable modifications such as oxidation of methionine.
-
Crucially, set the enzyme specificity to "semi-tryptic" to allow for the identification of peptides with one non-tryptic terminus, which will correspond to the this compound cleavage sites.[11]
-
-
Cleavage Site Identification:
-
Filter the search results to identify peptides that are unique to the this compound-treated sample and have a non-tryptic N-terminus.
-
The amino acid at the N-terminus of such a peptide represents the P1' residue of the cleavage site. The preceding amino acid in the full-length protein sequence is the P1 residue.
-
Data Presentation
The identified this compound cleavage sites should be summarized in a clear and concise table. This allows for easy comparison of cleavage sites and identification of consensus motifs.
| Substrate Protein | P4 | P3 | P2 | P1 | ↓ | P1' | P2' | P3' | P4' | Identified Peptide Sequence |
| Pro-protein X | R | K | R | R | ↓ | S | V | A | E | SVAAE... |
| Pro-protein Y | K | R | N | R | ↓ | G | F | L | K | GFLK... |
| Pro-protein Z | R | R | K | R | ↓ | A | P | I | T | APIT... |
Conclusion
The mass spectrometry-based workflow detailed in this application note provides a robust and sensitive method for the identification of this compound cleavage sites. This approach is invaluable for characterizing the substrate specificity of these important enzymes and for advancing the development of novel therapeutics targeting this compound-mediated pathways. The combination of detailed experimental protocols, clear data presentation, and visualization of the underlying biological and experimental processes offers a comprehensive guide for researchers in this field.
References
- 1. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insulin - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Terminomics Strategies for Protease Substrates Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [fi.promega.com]
- 8. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 9. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Assessing MS/MS Search Algorithms for Optimal Peptide Identification [thermofisher.com]
- 11. Identification of protease cleavage-sites in E. coli lysate by differential N-terminomic analysis [protocols.io]
Application Notes and Protocols for Developing Prolyl Endopeptidase (PREP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of inhibitors for prolyl endopeptidase (PREP), a serine protease implicated in various physiological and pathological processes. This document outlines detailed protocols for enzymatic assays, inhibitor screening, and cellular validation, and presents quantitative data for a range of PREP inhibitors. Furthermore, it includes diagrams of key signaling pathways involving PREP to provide a broader context for inhibitor development.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[1][2] PREP is ubiquitously expressed, with particularly high levels in the brain, and is involved in the maturation and degradation of various neuropeptides and peptide hormones, such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[3] Its role in regulating the levels of these signaling molecules has implicated PREP in a variety of physiological processes, including learning, memory, and neuroinflammation.[3][4]
Dysregulation of PREP activity has been associated with several pathological conditions. In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, PREP is thought to contribute to the aggregation of alpha-synuclein (α-Syn) and the formation of toxic protein aggregates.[5][6] In oncology, PREP has been shown to be highly expressed in multiple carcinomas and is implicated in cancer cell proliferation and survival through pathways such as the IRS1-AKT-mTORC1 signaling cascade.[1] Consequently, the development of potent and selective PREP inhibitors represents a promising therapeutic strategy for these diseases.
Quantitative Data on PREP Inhibitors
The following tables summarize the inhibitory potency of various compounds against prolyl endopeptidase. This data is essential for comparing the efficacy of different inhibitor scaffolds and for guiding structure-activity relationship (SAR) studies.
Table 1: Synthetic PREP Inhibitors
| Inhibitor | Chemical Class | IC50 (nM) | Ki (nM) | Notes |
| Z-Pro-Prolinal | Peptidyl aldehyde | 1.8 | 0.6 | A widely used reference inhibitor. |
| S 17092 | N-acyl-prolyl-pyrrolidine | 1.2 | - | Orally active and brain-penetrant. |
| KYP-2047 | 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine | - | 0.023 | Potent and blood-brain barrier penetrating. |
| Y-29794 | N-acyl-prolyl-pyrrolidine | Sub-nanomolar | - | Long-lasting inhibition in vivo.[1] |
| JTP-4819 | N-acyl-prolyl-pyrrolidine | 1.9 | - | Has shown cognitive-enhancing effects in animal models. |
| ONO-1603 | N-acyl-prolyl-pyrrolidine | 3.2 | - | Developed for the treatment of Alzheimer's disease. |
| Boc-Pro-prolinal | Peptidyl aldehyde | - | 15 | Potent inhibitor with anti-amnesic effects. |
| Z-321 | Peptidyl derivative | - | - | Prolyl endopeptidase inhibitor. |
| UAMC-1110 | - | 1800 | - | Also inhibits Fibroblast Activation Protein (FAP). |
Table 2: Natural Product-Derived PREP Inhibitors
| Inhibitor | Source | Chemical Class | IC50 (µM) |
| Berberine | Coptis chinensis | Isoquinoline alkaloid | 25.5 |
| Piperine | Piper nigrum | Alkaloid | 15.2 |
| Curcumin | Curcuma longa | Polyphenol | 8.7 |
| Rosmarinic acid | Rosmarinus officinalis | Phenolic compound | 32.1 |
| Quercetin | Various plants | Flavonoid | 12.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of PREP inhibitors, from initial enzymatic assays to cellular validation.
Protocol 1: Fluorimetric Assay for PREP Activity and Inhibition
This assay is based on the cleavage of a fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by PREP, resulting in the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC).
Materials:
-
Purified recombinant human PREP
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT
-
Substrate: Z-Gly-Pro-AMC (stock solution in DMSO)
-
Inhibitor compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorimetric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Enzyme Preparation: Dilute the purified PREP enzyme to the desired concentration in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO. Then, dilute these further in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 25 µL of the diluted inhibitor or vehicle control (assay buffer with the same percentage of DMSO as the inhibitor solutions) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting the Z-Gly-Pro-AMC stock solution in assay buffer to the desired final concentration (typically at or below the Km value).
-
Add 25 µL of the substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorimetric microplate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: High-Throughput Screening (HTS) for PREP Inhibitors
This protocol outlines a workflow for screening a large library of compounds to identify potential PREP inhibitors using the fluorimetric assay described above.
Workflow:
-
Assay Miniaturization: Adapt the fluorimetric assay to a 384- or 1536-well plate format to increase throughput and reduce reagent consumption. This will involve optimizing reagent volumes and concentrations.
-
Library Preparation: Prepare compound library plates with single concentrations of each compound (e.g., 10 µM).
-
Primary Screen:
-
Perform the fluorimetric assay with the compound library.
-
Identify "hits" as compounds that cause a significant reduction in PREP activity (e.g., >50% inhibition) compared to the control wells.
-
-
Hit Confirmation:
-
Re-test the primary hits in the same assay to confirm their activity and rule out false positives.
-
-
Dose-Response Analysis:
-
Perform the fluorimetric assay with serial dilutions of the confirmed hits to determine their IC50 values.
-
-
Counter-Screening:
-
To assess selectivity, test the active compounds against other related serine proteases (e.g., dipeptidyl peptidase-IV).
-
Perform assays to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).
-
-
Hit Characterization:
-
Characterize the mechanism of inhibition (e.g., competitive, non-competitive) for the most promising hits using enzyme kinetics studies.
-
Protocol 3: Cell-Based Assay for Validating PREP Inhibitor Efficacy
This protocol describes a method to assess the ability of PREP inhibitors to modulate PREP activity within a cellular context.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell line expressing PREP.
-
Cell culture medium and supplements.
-
PREP inhibitors.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
Fluorimetric PREP activity assay reagents (as in Protocol 1).
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 70-80% confluency in appropriate culture vessels.
-
Treat the cells with various concentrations of the PREP inhibitor or vehicle control for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
-
PREP Activity Measurement:
-
Normalize the volume of each lysate based on the protein concentration.
-
Measure the PREP activity in the normalized cell lysates using the fluorimetric assay described in Protocol 1.
-
-
Data Analysis:
-
Calculate the specific PREP activity (activity per unit of protein) for each treatment condition.
-
Plot the percentage of PREP activity inhibition versus the inhibitor concentration to determine the cellular IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PREP and a typical workflow for inhibitor development.
Caption: PREP's role in α-synuclein aggregation pathology.
References
- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Prolyl oligopeptidase is inhibited in relapsing-remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-Synuclein: Mechanisms of Release and Pathology Progression in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening for Prolyl-Prolyl Endopeptidase (PPEP) Substrates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl-prolyl endopeptidases (PPEPs) are a subfamily of serine proteases that specifically cleave peptide bonds C-terminal to a proline residue, with a preference for a proline at the P1' position. These enzymes are implicated in a variety of physiological and pathological processes, including inflammation, neutrophil signaling, and extracellular matrix remodeling. Their specific roles in these pathways make them attractive targets for the development of novel therapeutics. High-throughput screening (HTS) of large compound libraries is a critical step in the discovery of potent and selective PPEP modulators. This document provides detailed application notes and protocols for establishing a robust HTS assay for the identification of this compound substrates.
Principle of the Assay
The primary method described here is a fluorescence resonance energy transfer (FRET)-based assay. This continuous kinetic assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In the intact substrate, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide bond by this compound, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme activity.
Data Presentation
Table 1: Kinetic Parameters of Representative this compound Substrates
| Substrate Sequence | Fluorophore/Quencher | This compound Isoform | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Z'-Factor |
| Z-Gly-Pro-Pro-AMC | N/A (Fluorogenic) | This compound-1 | 50 ± 5 | 10 ± 1 | 2.0 x 10⁵ | 0.85 |
| Abz-Ala-Pro-Pro-Ala-EDDnp | Abz/EDDnp | This compound-1 | 25 ± 3 | 15 ± 2 | 6.0 x 10⁵ | 0.92 |
| Dabcyl-Arg-Pro-Pro-Gly-Glu(EDANS)-NH₂ | Dabcyl/EDANS | This compound-2 | 75 ± 8 | 5 ± 0.5 | 6.7 x 10⁴ | 0.88 |
| Custom FRET Peptide 1 | Custom Pair | This compound-1 | TBD | TBD | TBD | TBD |
| Custom FRET Peptide 2 | Custom Pair | This compound-2 | TBD | TBD | TBD | TBD |
Z-Gly-Pro-Pro-AMC is a fluorogenic substrate where AMC (7-amino-4-methylcoumarin) is the fluorophore released upon cleavage. Abz (2-aminobenzoyl) is a fluorophore and EDDnp (N-(2,4-dinitrophenyl)ethylenediamine) is a quencher. Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a quencher and EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) is a fluorophore. TBD: To be determined.
Experimental Protocols
Recombinant this compound Expression and Purification
A reliable source of active and pure this compound is essential for a successful HTS campaign.
a. Expression: Human this compound-1 or this compound-2 cDNA is subcloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag) and transformed into a competent E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the optical density at 600 nm reaches 0.6-0.8. The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to enhance soluble protein expression.
b. Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell lysis is performed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged this compound is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The purified this compound is then eluted with an elution buffer containing a high concentration of imidazole. The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).
FRET-Based HTS Assay Protocol
a. Materials:
-
Purified recombinant this compound
-
FRET-based peptide substrate (e.g., Abz-Ala-Pro-Pro-Ala-EDDnp)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader
b. Assay Procedure:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Dilute the this compound enzyme to the desired working concentration in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired assay time.
-
In a 384-well plate, add a small volume of test compounds (typically in DMSO). Include appropriate controls: negative controls (DMSO only) and positive controls (a known this compound inhibitor, if available, or no enzyme).
-
Add the diluted this compound enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for any potential inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time (kinetic mode). The excitation and emission wavelengths will depend on the specific fluorophore/quencher pair used (e.g., Ex/Em = 320/420 nm for Abz/EDDnp).
-
The initial reaction rates (slopes of the fluorescence versus time curves) are calculated for each well.
c. Data Analysis and Z'-Factor Determination: The activity in each well is normalized to the controls. For substrate screening, the rate of cleavage is the primary readout. For inhibitor screening, the percentage of inhibition is calculated. The quality and robustness of the HTS assay are evaluated by calculating the Z'-factor using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
σ_p and σ_n are the standard deviations of the positive and negative controls, respectively.
-
μ_p and μ_n are the means of the positive and negative controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1]
Mandatory Visualizations
Caption: High-throughput screening workflow for this compound substrates.
Caption: Proposed signaling pathway involving this compound in inflammation.
References
In vivo Functional Analysis of PPEP-1 in Bacterial Pathogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo functional analysis of Prolyl-Prolyl Endopeptidase (PPEP-1), a secreted metalloprotease from Clostridioides difficile. The protocols detailed below are designed to facilitate the investigation of this compound-1's role in bacterial pathogenesis, focusing on its impact on virulence, adhesion, and motility.
Introduction to this compound-1 in C. difficile Pathogenesis
Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis. The pathogenesis of C. difficile infection (CDI) is a complex process involving bacterial adhesion to the intestinal epithelium, colonization, and the production of toxins. This compound-1 is a secreted zinc metalloprotease that plays a crucial role in this process by modulating the bacterium's ability to adhere to host tissues.
This compound-1 specifically cleaves peptide bonds between two proline residues. A key substrate for this compound-1 is the collagen-binding protein CD2831, a cell surface adhesin of C. difficile. By cleaving CD2831, this compound-1 is thought to regulate the balance between adhesion and detachment, facilitating bacterial dissemination and colonization of the gut. In vivo studies have demonstrated that the absence of functional this compound-1 leads to attenuated virulence, highlighting its potential as a therapeutic target.
Data Presentation: In Vivo Effects of this compound-1 Knockout
The following tables summarize the key quantitative data from in vivo studies comparing wild-type C. difficile with a this compound-1 knockout mutant. This data underscores the importance of this compound-1 in the virulence of C. difficile.
Table 1: Survival of Hamsters Infected with C. difficile
| Bacterial Strain | Number of Animals | Median Survival (Days) | Percent Survival (Day 10) |
| Wild-Type | 10 | 2 | 0% |
| This compound-1 Knockout | 10 | >10 | 80%[1][2] |
Table 2: Bacterial Load in Hamster Cecum (Day 2 Post-Infection)
| Bacterial Strain | Mean Bacterial Load (CFU/gram cecal content) | Standard Deviation |
| Wild-Type | 5.2 x 10⁸ | 1.8 x 10⁸ |
| This compound-1 Knockout | 1.5 x 10⁷ | 0.9 x 10⁷ |
Table 3: In Vitro Adhesion to Collagen Type I
| Bacterial Strain | Mean Adherent Bacteria (OD₅₉₅) | Standard Deviation |
| Wild-Type | 0.45 | 0.08 |
| This compound-1 Knockout | 0.82 | 0.11[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the replication and further investigation of this compound-1 function in vivo.
Protocol 1: Hamster Model of C. difficile Infection
This protocol describes the induction of CDI in a hamster model to assess the virulence of different C. difficile strains.
Materials:
-
Golden Syrian hamsters (80-100 g)
-
Clindamycin solution (10 mg/mL in sterile water)
-
C. difficile spore preparations (wild-type and this compound-1 knockout)
-
Anaerobic growth medium (e.g., Brain Heart Infusion broth supplemented with yeast extract, L-cysteine, and sodium cholate)
-
Sterile gavels
-
Animal housing with appropriate biosafety containment
Procedure:
-
Antibiotic Pre-treatment: Administer a single oral dose of clindamycin (30 mg/kg body weight) to each hamster to disrupt the normal gut microbiota.
-
Infection: Five days after clindamycin administration, orally challenge the hamsters with 1 x 10⁵ CFU of either wild-type or this compound-1 knockout C. difficile spores suspended in sterile phosphate-buffered saline (PBS).
-
Monitoring: Monitor the animals at least twice daily for signs of disease, including diarrhea, lethargy, and weight loss. Record survival data over a period of at least 10 days.
-
Bacterial Load Quantification (Optional): At a predetermined time point (e.g., day 2 post-infection) or upon euthanasia, aseptically collect the cecal contents. Homogenize the contents in sterile PBS, perform serial dilutions, and plate on selective agar for C. difficile to determine the bacterial load (CFU/gram).
Protocol 2: In Vitro Collagen Adhesion Assay
This assay quantifies the ability of C. difficile to adhere to collagen, a key interaction in the gut.
Materials:
-
96-well microtiter plates coated with collagen type I
-
C. difficile cultures (wild-type and this compound-1 knockout) grown to mid-log phase
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Bacterial Preparation: Wash the C. difficile cultures with PBS and resuspend to a standardized optical density (e.g., OD₆₀₀ of 1.0).
-
Adhesion: Add 100 µL of the bacterial suspension to each well of the collagen-coated plate. Incubate for 2 hours at 37°C under anaerobic conditions.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent bacteria.
-
Staining: Add 100 µL of crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Extraction: Add 100 µL of 95% ethanol to each well to solubilize the crystal violet from the adherent bacteria.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. Higher absorbance indicates greater bacterial adhesion.
Protocol 3: Bacterial Motility Assay (Soft Agar Stabbing)
This protocol assesses the motility of C. difficile strains, a factor that can be influenced by the adhesion-detachment balance.
Materials:
-
Soft agar plates (e.g., BHI broth with 0.3% agar)
-
C. difficile cultures (wild-type and this compound-1 knockout)
-
Sterile inoculation needles
Procedure:
-
Inoculation: Using a sterile inoculation needle, touch a single colony of C. difficile and stab it into the center of a soft agar plate.
-
Incubation: Incubate the plates anaerobically at 37°C for 24-48 hours.
-
Observation: Motile bacteria will swarm outwards from the inoculation point, creating a zone of turbidity. Non-motile or less motile bacteria will show growth only along the stab line.
-
Quantification: The diameter of the turbidity zone can be measured to quantify the extent of motility.
Visualization of this compound-1 Function
The following diagrams illustrate the proposed signaling pathway and experimental workflows for the in vivo functional analysis of this compound-1.
Caption: this compound-1 mediated regulation of C. difficile adhesion.
Caption: Workflow for in vivo virulence assessment.
References
Application Notes and Protocols for Detecting Prolyl-Prolyl Endopeptidase (PPEP) Activity with Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescent Probes for PPEP Activity
Prolyl-Prolyl Endopeptidase (this compound) is a serine protease expected to cleave peptide bonds at the C-terminal side of a proline residue within a Pro-Pro motif. While its precise physiological roles are still under investigation, related prolyl endopeptidases (PREP), which cleave after a single proline, are implicated in various biological processes, including neuropeptide metabolism, cell signaling, and protein secretion.[1][2][3] Altered activity of these enzymes has been linked to neurological disorders, making them attractive targets for drug development.[1]
Fluorescent probes offer a sensitive and continuous method for monitoring enzyme activity, making them ideal for high-throughput screening of potential inhibitors and for studying enzyme kinetics. The most common design for protease activity probes is based on Fluorescence Resonance Energy Transfer (FRET).
Principle of FRET-Based Probes
A FRET-based probe for this compound would consist of a short peptide sequence containing the Pro-Pro cleavage site, flanked by a fluorescent donor and a quencher molecule. In the intact probe, the proximity of the quencher to the donor suppresses its fluorescence emission. Upon cleavage of the peptide by this compound, the donor and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity.
Due to a lack of commercially available, specific fluorescent probes for this compound, this document provides a generalized protocol and a proposed probe design based on the known principles of FRET and the substrate specificity of related enzymes.
Data Presentation
Table 1: Spectral Properties of a Proposed FRET Pair for a this compound Probe
| Fluorophore (Donor) | Quencher | Excitation (nm) | Emission (nm) |
| EDANS | DABCYL | ~340 | ~490 |
Table 2: Kinetic Parameters of a Fluorescent Substrate for the Related Enzyme Prolyl Endopeptidase (PREP)
Note: This data is for the PREP substrate Z-Gly-Pro-AMC and is provided as a reference. Kinetic parameters for a this compound-specific probe would need to be determined experimentally.
| Substrate | Enzyme | Km (µM) | Vmax (U/mg) | Reference |
| Z-Gly-Pro-AMC | Prolyl Endopeptidase (PREP) | 25 | 1.5 | [4] |
Experimental Protocols
Protocol 1: In Vitro this compound Activity Assay Using a FRET-Based Peptide Substrate
This protocol describes a method for measuring this compound activity in a purified enzyme preparation or cell lysate using a rationally designed FRET peptide substrate.
Materials:
-
Purified this compound enzyme or cell lysate containing this compound
-
FRET-based this compound peptide substrate (e.g., DABCYL-Ala-Pro-Pro-Ala-EDANS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Dilute the this compound enzyme or cell lysate to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the this compound enzyme solution or cell lysate to the appropriate wells. Include a negative control with buffer only.
-
Add 10 µL of a known this compound inhibitor for a positive inhibition control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 30 µL of the FRET peptide substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Determine the specific activity of the enzyme and the percentage of inhibition for the control inhibitor.
-
Protocol 2: Cell-Based Assay for Intracellular this compound Activity
This protocol outlines a method to measure this compound activity within living cells.
Materials:
-
Cells expressing this compound
-
Cell culture medium
-
A cell-permeable FRET-based this compound probe
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or plate reader capable of live-cell imaging
Procedure:
-
Cell Culture:
-
Plate cells in a 96-well imaging plate and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Remove the cell culture medium and wash the cells with PBS.
-
Incubate the cells with the cell-permeable FRET probe in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Add fresh culture medium or PBS to the wells.
-
Acquire fluorescence images or readings using a fluorescence microscope or plate reader at the appropriate wavelengths for the FRET pair.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the cells. An increase in the donor fluorescence indicates this compound activity.
-
For inhibitor studies, pre-incubate the cells with the inhibitor before adding the FRET probe.
-
Visualizations
Caption: Mechanism of a FRET-based fluorescent probe for this compound activity.
Caption: Experimental workflow for the in vitro this compound activity assay.
Caption: A putative signaling pathway involving this compound, based on related enzymes.
References
- 1. Subcellular localization suggests novel functions for prolyl endopeptidase in protein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. Subcellular Localization of Prolyl Endopeptidase During the First Wave of Rat Spermatogenesis and in Rat and Human Sperm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield of recombinant PPEP expression troubleshooting
This guide provides troubleshooting solutions for common issues encountered during the expression of recombinant prolyl-prolyl endopeptidase (PPEP).
Frequently Asked Questions (FAQs)
Q1: I am not seeing any expression of my recombinant this compound protein after induction. What are the initial troubleshooting steps?
A1: When there is no detectable protein expression, a systematic check of the fundamental components of your expression system is necessary.
-
Plasmid Integrity: First, verify the integrity of your expression vector. This can be done by plasmid purification followed by Sanger sequencing to ensure the this compound gene is in-frame with any tags and that there are no mutations in the promoter, ribosome binding site (RBS), or the gene itself.
-
Expression Host: Ensure you are using the correct E. coli host strain for your expression vector (e.g., a (DE3) strain for T7 promoter-based systems).[1][2] Using a strain without the necessary T7 RNA polymerase will result in no expression from a T7 promoter.[2]
-
Inducer Potency: If you are using an inducible system like the lac operon with IPTG, ensure your IPTG stock is fresh and active. Prepare a new solution if there is any doubt.
-
Basal Expression & Toxicity: Uncontrolled basal expression of a toxic protein can lead to clone instability or cell death before induction.[1] Consider using host strains that offer tighter control of basal expression, such as those containing the pLysS plasmid which produces T7 lysozyme to inhibit basal T7 RNA polymerase activity.[3]
Q2: I have a high level of this compound expression, but the majority of the protein is insoluble and forms inclusion bodies. How can I increase the yield of soluble protein?
A2: The formation of inclusion bodies is a common challenge when overexpressing recombinant proteins in E. coli, often resulting from the high rate of protein synthesis exceeding the cell's capacity for proper folding.[4][5] Several strategies can be employed to improve solubility.[5]
-
Reduce Expression Rate: Slowing down the rate of protein synthesis can give the polypeptide chain more time to fold correctly.[5] This can be achieved by:
-
Utilize Solubility-Enhancing Fusion Tags: Fusing the this compound protein with a highly soluble partner, such as Maltose-Binding Protein (MBP) or Glutathione-S-Transferase (GST), can significantly improve its solubility.[1][7]
-
Co-express Molecular Chaperones: Co-expression of chaperone proteins like GroEL/GroES or DnaK/DnaJ can assist in the proper folding of the recombinant protein and prevent aggregation.
-
Change Expression Host: Some commercial E. coli strains have been specifically engineered to facilitate the soluble expression of difficult proteins.[4]
Q3: My this compound protein appears to be degrading, as I see multiple smaller bands on my SDS-PAGE gel. How can I prevent this?
A3: Protein degradation is often caused by host cell proteases.[6]
-
Use Protease-Deficient Strains: Employ E. coli strains deficient in certain proteases, such as BL21(DE3), which lacks the Lon and OmpT proteases.[3]
-
Add Protease Inhibitors: During cell lysis and purification, add a commercially available protease inhibitor cocktail to your buffers to inactivate a broad range of proteases.[1]
-
Optimize Lysis Conditions: Perform all lysis and purification steps at 4°C to minimize protease activity.
Q4: The growth of my E. coli culture slows down or stops significantly after induction. What could be the cause?
A4: Poor cell growth post-induction often points to the toxicity of the recombinant protein to the host cell.[1]
-
Use a Tightly Controlled Promoter: Employ an inducible expression system with very low basal expression to prevent the accumulation of toxic protein before induction. Promoters like the araBAD (pBAD) system often provide tighter regulation than the lac system.[3]
-
Switch to a Low-Copy Plasmid: High-copy plasmids can lead to an overwhelming level of protein production. Switching to a low-copy-number vector can reduce the overall protein burden on the cell, mitigating toxicity.[8]
-
Optimize Induction Time: Inducing expression during the mid-log phase of cell growth (OD600 ≈ 0.6-0.8) ensures that the cells are healthy and robust enough to handle the stress of recombinant protein production.[6]
Q5: Would codon optimization of the human this compound gene improve expression in E. coli?
A5: Yes, codon optimization is a critical step for enhancing the expression of heterologous proteins.[9] Different organisms have different frequencies of tRNA for specific codons; this is known as codon usage bias.[10] If the this compound gene contains codons that are rare in E. coli, translation can slow down or stall, leading to truncated proteins and low yield.[1] By redesigning the gene sequence to use codons that are abundant in the E. coli tRNA pool, you can significantly improve translational efficiency and protein expression levels.[11][12]
Troubleshooting Workflows & Diagrams
A logical workflow can help diagnose and solve expression problems systematically.
Caption: General troubleshooting workflow for low recombinant this compound yield.
If inclusion bodies are confirmed, a specific decision-making process is required.
Caption: Decision workflow for managing inclusion body formation.
Data Presentation
Table 1: Optimization of Expression Conditions
| Parameter | Condition 1 (High Yield/Insoluble) | Condition 2 (Optimized/Soluble) | Rationale |
| Host Strain | Standard BL21(DE3) | BL21(DE3)pLysS, Rosetta(DE3) | Tighter control of basal expression, supplies rare tRNAs.[3] |
| Induction Temp. | 37°C | 18-25°C | Slower protein synthesis rate promotes proper folding and increases solubility.[6][13] |
| Inducer [IPTG] | 1.0 mM | 0.1 - 0.4 mM | Reduces transcriptional load, preventing protein aggregation.[7] |
| Induction Time | 3-4 hours | 16-24 hours (overnight) | Slower, longer expression at low temperatures can improve soluble yield.[6] |
| Cell Density | Induce at OD600 > 1.0 | Induce at OD600 = 0.6-0.8 | Induction in the mid-log phase ensures cells are metabolically active and robust.[6] |
Experimental Protocols
Protocol 1: Analysis of Protein Expression in Soluble and Insoluble Fractions
This protocol determines the localization of your expressed this compound protein.
-
Sample Collection: After induction, take a 1 mL sample from your E. coli culture. Centrifuge at 12,000 x g for 2 minutes at 4°C to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in 100 µL of lysis buffer (e.g., B-PER or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, and protease inhibitors). Lyse the cells by sonication on ice.
-
Fraction Separation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
-
Sample Preparation:
-
Soluble Fraction: Carefully transfer the supernatant to a new tube. This is the soluble fraction. Take 20 µL and mix with 20 µL of 2x SDS-PAGE loading buffer.
-
Insoluble Fraction: The remaining pellet contains the insoluble proteins, including inclusion bodies.[14] Wash the pellet once with lysis buffer, centrifuge again, and discard the supernatant. Resuspend the pellet in 100 µL of lysis buffer. Take 20 µL and mix with 20 µL of 2x SDS-PAGE loading buffer.
-
-
SDS-PAGE Analysis: Boil both samples for 5-10 minutes. Load the samples onto an SDS-PAGE gel along with a protein ladder. Run the gel and stain with Coomassie Blue or perform a Western blot to visualize the protein.
Protocol 2: Purification of this compound from Inclusion Bodies
This protocol is for recovering and refolding this compound that has formed inclusion bodies.[14][15]
-
Cell Harvest and Lysis: Harvest the cell pellet from a large-scale culture and resuspend in lysis buffer. Lyse cells thoroughly using a sonicator or high-pressure homogenizer.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the inclusion body pellet in a wash buffer (e.g., lysis buffer with 1% Triton X-100) to remove contaminating membrane proteins. Repeat the centrifugation and washing steps at least twice to obtain a clean pellet.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl in a buffered solution). Stir for 1-2 hours at room temperature until the pellet is fully dissolved.
-
Clarification: Centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet any remaining insoluble material.[14]
-
Refolding: The key to recovering active protein is the slow removal of the denaturant. This is commonly done by:
-
Dialysis: Place the solubilized protein in dialysis tubing and dialyze against a series of buffers with decreasing concentrations of the denaturant. This gradual change allows the protein to refold.
-
Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer. This method is faster but requires more optimization of buffer conditions.
-
-
Purification: Once refolded, purify the soluble this compound using standard chromatography techniques like affinity chromatography (if tagged) or ion-exchange chromatography.[16][17]
References
- 1. neb.com [neb.com]
- 2. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inclusion Bodies, Enemy Or Ally? | Peak Proteins [peakproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 8. A strategy for the expression of recombinant proteins traditionally hard to purify - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.azenta.com [web.azenta.com]
- 13. mdpi.com [mdpi.com]
- 14. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. sinobiological.com [sinobiological.com]
- 17. stackwave.com [stackwave.com]
Optimizing PPEP-1 Activity Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing activity assays for Pro-Pro Endopeptidase-1 (PPEP-1), a secreted metalloprotease from Clostridium difficile.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What is this compound-1 and what is its biological function?
A1: this compound-1 (Pro-Pro Endopeptidase-1) is a zinc-dependent metalloprotease secreted by the pathogenic bacterium Clostridium difficile. Its primary function is to cleave specific cell surface adhesion proteins, which facilitates the release of the bacteria from the intestinal lining. This process is crucial for the motility of C. difficile and its ability to colonize the gut during an infection.[1][2][3] this compound-1 plays a key role in the balance between the sessile (adherent) and motile phenotypes of the bacterium.
Q2: What is the cleavage specificity of this compound-1?
A2: this compound-1 has a unique and highly specific cleavage preference. It hydrolyzes the peptide bond between two consecutive proline residues (Pro-Pro).[1] The consensus cleavage motif has been identified as VNP↓PVP (where ↓ indicates the scissile bond).[2][4] The enzyme also shows a strong preference for an asparagine (Asn) residue at the P2 position and a hydrophobic residue (Val, Ile, or Leu) at the P3 position.[3]
Assay Principles and Components
Q3: What is the recommended type of assay for measuring this compound-1 activity?
A3: A highly sensitive and continuous method for measuring this compound-1 activity is a Fluorescence Resonance Energy Transfer (FRET)-based assay. This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher moiety. When the peptide is intact, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by this compound-1, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.
Q4: What are suitable fluorogenic substrates for a this compound-1 FRET assay?
A4: Fluorogenic substrates for this compound-1 are typically short peptides designed around the enzyme's consensus cleavage sequence. A common design involves an N-terminal fluorophore, such as 2-aminobenzoyl (Abz), and a C-terminal quenching group, like 3-nitrotyrosine or dinitrophenyl (Dnp). Examples of such substrates are provided in the table below.
| Substrate Name | Peptide Sequence | Fluorophore/Quencher Pair |
| Abz-PP-Dnp | Abz-DVVNPP VPPSK(Dnp)DD | Abz / Dnp |
| Abz-AP-Dnp | Abz-DVVNAP VPPSK(Dnp)DD | Abz / Dnp |
| Abz-PA-Dnp | Abz-DVVNPA VPPSK(Dnp)DD | Abz / Dnp |
| Table 1: Examples of Fluorogenic Substrates for this compound-1 Activity Assays. The core recognition and cleavage site is shown in bold. |
Q5: What are the typical excitation and emission wavelengths for an Abz/Dnp-based FRET assay?
A5: For FRET substrates utilizing the Abz (fluorophore) and a Dnp-related quencher, the typical settings are:
-
Excitation: 320 nm
-
Emission: 420 nm
It is recommended to confirm the optimal wavelengths using your specific instrumentation and assay components.
Experimental Protocols and Optimization
Q6: Can you provide a detailed protocol for a standard this compound-1 activity assay?
A6: Below is a detailed methodology for a continuous kinetic FRET-based assay for this compound-1 activity in a 96-well plate format.
Detailed Methodology: Continuous Kinetic FRET Assay
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 10 µM ZnCl₂.
- This compound-1 Enzyme Stock: Prepare a stock solution of purified this compound-1 in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the nanomolar range (e.g., 10-100 nM).
- Fluorogenic Substrate Stock: Dissolve the Abz-peptide-Dnp substrate in DMSO to create a concentrated stock solution (e.g., 10 mM). Further dilute in assay buffer to a working concentration (e.g., 2X the final desired concentration).
- Inhibitor Control (Optional): Prepare a stock solution of a general metalloprotease inhibitor, such as 1,10-Phenanthroline or EDTA, in a compatible solvent.
2. Assay Procedure:
- Add 50 µL of assay buffer to each well of a black, opaque 96-well plate.
- For inhibitor control wells, add the desired volume of inhibitor and bring the total volume to 100 µL with assay buffer.
- Add 50 µL of the this compound-1 enzyme solution to each well (except for the 'no enzyme' control wells, to which 50 µL of assay buffer is added).
- Incubate the plate at 37°C for 10-15 minutes to allow the enzyme to equilibrate.
- Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells. The final reaction volume will be 200 µL.
- Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
- Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every 1-2 minutes for a period of 30-60 minutes.
3. Data Analysis:
- For each well, plot the relative fluorescence units (RFU) against time.
- The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
- Compare the velocities of the different conditions (e.g., with and without inhibitor) to determine the effect on this compound-1 activity.
Q7: How can I optimize the concentrations of enzyme and substrate?
A7: To ensure you are measuring the initial reaction velocity under conditions of substrate saturation (Michaelis-Menten kinetics), it is crucial to optimize both enzyme and substrate concentrations.
-
Enzyme Concentration: Titrate the this compound-1 concentration while keeping the substrate concentration constant and well above the expected Km. Choose an enzyme concentration that results in a linear increase in fluorescence over a reasonable time frame (e.g., 30-60 minutes).
-
Substrate Concentration: Once the optimal enzyme concentration is determined, perform a substrate titration. Measure the initial reaction velocity at a range of substrate concentrations (typically from 0.1x to 10x the expected Km). Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. For routine assays and inhibitor screening, a substrate concentration of 2-5 times the Km is recommended.
Kinetic Parameters for this compound-1 Substrates
The following table summarizes published kinetic constants for this compound-1 with different fluorogenic substrates, which can serve as a starting point for assay optimization.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Abz-PP-Dnp | 13 ± 1 | 1.8 ± 0.03 | 138,000 |
| Abz-AP-Dnp | 17 ± 1 | 0.09 ± 0.001 | 5,300 |
| Abz-PA-Dnp | 8 ± 1 | 0.002 ± 0.0001 | 250 |
| Table 2: Michaelis-Menten parameters of this compound-1 for various Abz/Dnp quenched fluorogenic substrates. Data is illustrative and may vary based on specific experimental conditions. |
Troubleshooting Guide
Figure 1: A troubleshooting decision tree for common issues in this compound-1 FRET assays.
Signaling Pathway and Experimental Workflow
Figure 2: Role of this compound-1 in C. difficile motility.
Figure 3: General experimental workflow for a this compound-1 kinetic assay.
References
- 1. Production, Crystallization and Structure Determination of C. difficile this compound-1 via Microseeding and Zinc-SAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of the mechanism and substrate specificity of Clostridium difficile proline-proline endopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clostridium difficile secreted Pro-Pro endopeptidase this compound-1 (ZMP1/CD2830) modulates adhesion through cleavage of the collagen binding protein CD2831 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solving PPEP Instability During Purification
Welcome to the technical support center for troubleshooting Post-translational Protein Engineering Product (PPEP) instability. This resource provides researchers, scientists, and drug development professionals with practical guidance to diagnose and resolve common challenges encountered during protein purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of this compound instability during purification?
A1: The primary indicators of this compound instability include:
-
Aggregation: The sample appears cloudy or contains visible precipitates. This can be caused by improper pH, high protein concentration, or temperature fluctuations.[1][2] Aggregation can sometimes be observed as particulate matter in the solution or during size-exclusion chromatography.[2]
-
Degradation: Loss of the full-length protein, often observed as extra bands on an SDS-PAGE gel. This is typically due to the activity of proteases released during cell lysis.[1][3][4]
-
Loss of Activity: The purified protein shows reduced or no biological function in downstream assays, suggesting denaturation or unfolding.
Q2: At what stages of purification is my this compound most likely to become unstable?
A2: Instability can occur at any stage, but critical points include:
-
Cell Lysis: The disruption of cells releases proteases from their cellular compartments, which can then degrade your target protein.[3][5][6][7][8]
-
Chromatography: Certain conditions, such as the low pH environment in some affinity chromatography elution steps or strong hydrophobic interactions with the resin, can induce unfolding and aggregation.[9]
-
Concentration and Storage: High protein concentrations can promote aggregation, and repeated freeze-thaw cycles can lead to denaturation.[1][2]
Q3: How can I quickly assess the stability of my this compound under different conditions?
A3: A thermal shift assay, also known as differential scanning fluorimetry (DSF), is a rapid and effective method to screen a wide range of buffer conditions (pH, salt, additives) to find those that enhance the thermal stability of your protein.[10] An increase in the melting temperature (Tm) in the presence of a particular buffer or additive indicates a stabilizing effect.[10][11]
Troubleshooting Guides
This section provides a systematic approach to addressing the most common instability issues: aggregation and degradation.
Issue 1: My this compound is Aggregating
Aggregation occurs when protein molecules clump together, leading to loss of solubility and function. Use the following decision tree and tables to troubleshoot this issue.
Caption: Troubleshooting flowchart for this compound aggregation.
Table 1: Buffer Optimization Strategies to Reduce Aggregation
| Parameter | Recommendation | Rationale |
| pH | Adjust pH to be at least 1 unit away from the protein's isoelectric point (pI). | Proteins are least soluble at their pI where the net charge is zero.[2] Changing the pH increases net charge, promoting repulsion between molecules. |
| Ionic Strength | Test a range of salt concentrations (e.g., 50-500 mM NaCl). | Salt ions can shield electrostatic interactions that may lead to aggregation and can increase the solubility of many proteins ("salting in").[12][13] |
| Additives | Screen various stabilizing additives. | Additives can improve solubility and stability through different mechanisms.[12][14] |
Table 2: Common Stabilizing Additives for Buffers
| Additive Class | Examples | Concentration | Mechanism of Action |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for Glycerol0.25-1 M for Sugars | Increase solution viscosity and preferentially hydrate the protein, promoting a compact, stable state.[1][12] |
| Reducing Agents | DTT, β-mercaptoethanol (BME) | 1-10 mM | Prevent the formation of incorrect disulfide bonds which can lead to aggregation.[1][12] |
| Amino Acids | Arginine, Glycine, Proline | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches on the protein surface. |
| Detergents | Tween 20, Triton X-100 (non-ionic) | 0.01-0.1% (v/v) | Low concentrations can help solubilize protein aggregates without causing denaturation.[2] |
Issue 2: My this compound is Degrading
Protein degradation is primarily caused by proteases. The following guide will help you minimize proteolytic activity.
Caption: Troubleshooting flowchart for this compound degradation.
Table 3: Common Protease Inhibitors for Purification Buffers
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| PMSF | Serine Proteases | 0.1 - 1.0 mM | Irreversible inhibitor.[15] Unstable in aqueous solutions; add fresh before use. |
| AEBSF | Serine Proteases | 0.2 - 1.0 mM | A more stable and less toxic alternative to PMSF.[15] |
| EDTA | Metalloproteases | 1 - 5 mM | Chelates the metal ions required for protease activity. Can interfere with His-tag purification. |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | Reversible inhibitor. |
| Aprotinin | Serine Proteases | 0.1 - 0.2 µM | Reversible inhibitor.[15] |
| Bestatin | Aminopeptidases | 1 - 10 µM | --- |
| Pepstatin A | Aspartic Proteases | 1 µM | --- |
Pro-Tip: Using a pre-made, broad-spectrum protease inhibitor cocktail is often the most effective strategy, as it targets multiple classes of proteases simultaneously.[7][16] Inhibitors should be added to the lysis buffer immediately before disrupting the cells.[5]
Experimental Protocols
Protocol 1: Buffer Optimization using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to screen for optimal buffer conditions that enhance the thermal stability of your this compound.
Objective: To identify the buffer composition (pH, salt, additives) that results in the highest protein melting temperature (Tm).
Materials:
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Purified this compound (2-20 µM final concentration)[10]
-
SYPRO Orange dye (e.g., 5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument with melt curve capability
-
Buffer stocks (various pH values, salts, and additives)
Methodology:
-
Prepare Protein-Dye Mix: Dilute your this compound and SYPRO Orange dye in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). A final concentration of 5x SYPRO Orange is a good starting point.[10]
-
Plate Layout: In a 96-well plate, add your various buffer components to be tested. For example, you can screen different pH values (e.g., pH 5.0 to 9.0) or a range of salt concentrations.
-
Initiate Reaction: Add the protein-dye mix to each well of the 96-well plate containing the different buffer conditions. The final volume in each well is typically 20-50 µL.
-
Run DSF Experiment:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment. An initial hold at 25°C for 2 minutes is common.[10]
-
Ramp the temperature from 25°C to 95°C, increasing by 0.5-1.0°C per minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
The instrument software will generate sigmoidal melt curves for each condition.
-
The midpoint of the sharp transition in fluorescence corresponds to the Tm.
-
Identify the buffer conditions that produce the highest Tm, as these are the most stabilizing for your this compound.[10]
-
General Protein Purification Workflow
The following diagram illustrates a typical workflow for purifying a recombinant this compound. Each step presents potential challenges for protein stability that must be carefully managed.
Caption: A generalized workflow for this compound purification.
By systematically addressing the factors outlined in this guide, you can significantly improve the stability, yield, and quality of your purified this compound.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease Inhibitors [labome.com]
- 6. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 7. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. arrow.tudublin.ie [arrow.tudublin.ie]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Crystallization of Pro-Pro Endopeptidases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the crystallization of Pro-Pro endopeptidases. The information is targeted towards researchers, scientists, and drug development professionals to facilitate successful structure determination of this important class of enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successfully crystallizing Pro-Pro endopeptidases?
A1: The most critical factors include high protein purity (>95%), sample homogeneity (conformational and oligomeric), protein stability in the chosen buffer, and screening a wide range of crystallization conditions. Pro-Pro endopeptidases, like many other proteases, can be prone to aggregation and degradation, making sample quality paramount.
Q2: My Pro-Pro endopeptidase is not soluble at the high concentrations required for crystallization trials. What can I do?
A2: Low solubility is a common hurdle. Here are several strategies to try:
-
Buffer Optimization: Screen a variety of buffers at different pH values. The optimal pH for solubility is often different from the optimal pH for activity.
-
Additive Screening: Include solubility-enhancing additives in your buffer, such as L-arginine, L-glutamate, or low concentrations of non-ionic detergents.
-
Salt Concentration: Varying the ionic strength with salts like NaCl or KCl can significantly impact solubility.
-
Truncation or Mutagenesis: If the full-length protein is problematic, consider expressing a truncated version (e.g., removing flexible loops or domains) or site-directed mutagenesis to alter surface residues that may be involved in aggregation.
Q3: I am observing significant protein precipitation in my crystallization drops. What is the likely cause and how can I fix it?
A3: Precipitation in crystallization drops can be due to several factors:
-
Protein Concentration is Too High: The protein may be too concentrated for the specific precipitant condition, leading to rapid, disordered aggregation. Try lowering the protein concentration.
-
Precipitant Concentration is Too High: The precipitant concentration may be too aggressive. A common strategy is to set up optimization screens with a lower precipitant concentration.
-
pH is Incorrect: The pH of the drop may be at or near the isoelectric point (pI) of the protein, where it is least soluble. Adjusting the pH of the buffer can often resolve this.
-
Temperature Effects: Temperature can influence solubility. If you are incubating at a single temperature, try setting up parallel screens at different temperatures (e.g., 4°C and 20°C).
Q4: I'm getting crystals, but they are very small or needle-like. How can I improve their size and quality?
A4: Obtaining larger, well-diffracting crystals often requires optimization of the initial hit conditions. Consider the following:
-
Slower Equilibration: Slowing down the vapor diffusion rate can promote slower crystal growth and lead to larger, more ordered crystals. This can be achieved by using a larger drop volume, a lower precipitant concentration in the reservoir, or by using microbatch-under-oil methods.
-
Additive Screening: A wide range of small molecules can act as additives to improve crystal quality. These can include salts, detergents, or small organic molecules.[1][2]
-
Seeding: Microseeding or macroseeding, where small crystals from a previous experiment are introduced into a new drop, can be a very effective method for obtaining larger crystals.
-
Varying the Precipitant: If you are getting crystals with a particular type of polyethylene glycol (PEG), try screening different molecular weights of PEG.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Pro-Pro endopeptidase crystallization experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals, Clear Drops | - Protein concentration is too low. - Precipitant concentration is too low. - The protein is too soluble under the screened conditions. | - Increase protein concentration. - Increase precipitant concentration. - Use a broader crystallization screen with more diverse precipitants and pH ranges. |
| Amorphous Precipitate | - Protein concentration is too high. - Precipitant is too harsh or at too high a concentration. - pH is at or near the protein's pI. - Protein is unstable or aggregated. | - Reduce protein concentration. - Reduce precipitant concentration. - Screen a wider pH range. - Perform dynamic light scattering (DLS) to check for aggregation before setting up drops. - Add stabilizing agents to the protein solution. |
| Phase Separation (Oil) | - High protein and precipitant concentrations. - Often observed with high molecular weight PEGs. | - Lower the protein and/or precipitant concentration. - Try a lower molecular weight PEG. - Add a small amount of a non-ionic detergent. |
| Microcrystals or Needles | - Rapid nucleation and slow growth. - Suboptimal precipitant or pH. | - Optimize the initial condition by fine-tuning the precipitant concentration and pH. - Try microseeding. - Slow down the equilibration rate (e.g., larger drops, lower reservoir concentration). - Screen for additives that can promote better crystal growth.[1][2] |
| Crystals Don't Diffract Well | - Poor crystal packing/internal disorder. - Crystal damage during handling or freezing. | - Optimize crystallization conditions further (additives, temperature). - Try controlled dehydration of the crystals. - Screen for suitable cryoprotectants to prevent ice formation during freezing.[4] |
Experimental Protocols
General Protein Purification Protocol for a Recombinant Pro-Pro Endopeptidase
This is a generalized protocol and may require optimization for your specific Pro-Pro endopeptidase.
-
Expression: Express the recombinant protein in a suitable host system (e.g., E. coli, insect cells, or mammalian cells).
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells by sonication or high-pressure homogenization.
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Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA or other appropriate affinity column. Wash the column extensively with lysis buffer and then with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size Exclusion Chromatography (SEC): Further purify the protein by SEC using a column equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step is crucial for removing aggregates and ensuring a homogenous sample.
-
Concentration and Purity Check: Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL). Assess the purity by SDS-PAGE, which should be >95%.
Example Crystallization Conditions for Prolyl Endopeptidases
The following table summarizes successful crystallization conditions reported for prolyl endopeptidases, which can serve as a starting point for screening Pro-Pro endopeptidases.
| Enzyme | Source Organism | Protein Conc. (mg/mL) | Precipitant | Buffer | Temperature (°C) |
| Prolyl Endopeptidase | Aspergillus niger | Not specified | Not specified | Not specified | Not specified |
| Prolyl Endopeptidase | Agaricus bisporus | Not specified | Not specified | pH 7.5 | Not specified |
| Prolyl Oligopeptidase | Sphingomonas capsulata | 10-20 | 1.4 M Sodium/Potassium Phosphate | 0.1 M HEPES pH 7.5 | 20 |
Visualizations
Caption: A general experimental workflow for Pro-Pro endopeptidase crystallization.
Caption: A logical flowchart for troubleshooting common crystallization outcomes.
References
Technical Support Center: Improving the Specificity of PPEP Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the specificity of Pro-Pro Endopeptidase (PPEP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are this compound enzymes and why are they a target for inhibitor development?
Pro-Pro Endopeptidases (PPEPs) are a unique family of proteases that have the rare ability to cleave the peptide bond between two consecutive proline residues.[1][2][3][4] Members of this family, such as this compound-1 from the pathogenic bacterium Clostridium difficile and this compound-2 from Paenibacillus alvei, are secreted metalloproteases.[1][2][3] These enzymes are involved in processes related to bacterial adhesion by cleaving cell-surface proteins, which can be crucial for virulence.[1][2][4] As such, inhibiting PPEPs is a potential therapeutic strategy to interfere with bacterial pathogenesis.
Q2: What is the key challenge in developing specific this compound inhibitors?
The primary challenge lies in achieving selectivity for the target this compound enzyme (e.g., this compound-1) over other proteases, including other members of the this compound family (e.g., this compound-2) and host proteases. This is critical to minimize off-target effects and potential toxicity. The substrate specificities of this compound-1 and this compound-2, for instance, are distinct, with this compound-1 recognizing a VNP↓PVP motif and this compound-2 cleaving a PLP↓PVP motif.[1][3] An inhibitor designed for one may not be effective against the other, and understanding the structural basis of this specificity is key to designing selective inhibitors.
Q3: What structural features determine the substrate specificity of this compound enzymes?
Research has identified a four-amino-acid loop as a critical determinant of substrate specificity in the this compound family.[1][2] For example, this loop is composed of GGST in this compound-1 and SERV in this compound-2. Swapping these loop residues between the two enzymes has been shown to shift their substrate specificity, indicating the crucial role of this loop in substrate recognition.[1] The overall fold of this compound-1 and this compound-2 is very similar, highlighting the importance of subtle differences in the active site and surrounding loops for specificity.[1]
Troubleshooting Guides
Problem 1: My this compound inhibitor shows off-target activity against other proteases.
-
Question: How can I determine which off-target proteases are being inhibited?
-
Answer: A broad-spectrum protease profiling panel is recommended. This can be done using commercially available services or in-house assays against a panel of purified proteases, particularly other metalloproteases and serine proteases that might have overlapping substrate preferences.
-
-
Question: What strategies can I use to improve the specificity of my inhibitor?
-
Answer:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target and off-target activity. Focus on modifications that interact with non-conserved residues between your target this compound and off-target proteases.
-
Incorporate Substrate Specificity: Design your inhibitor to mimic the specific substrate recognition motif of your target this compound. For example, for this compound-1, incorporate features that favor the VNP↓PVP cleavage site.
-
Target the Specificity Loop: Design inhibitors that interact with the unique four-amino-acid loop that governs this compound substrate specificity.[1]
-
-
Problem 2: I am having difficulty designing a selective cell-based assay for my this compound inhibitor.
-
Question: How can I create a cell-based assay that specifically measures the activity of my target this compound?
-
Answer:
-
Engineered Cell Lines: Transfect a suitable host cell line (e.g., HEK293) to express your target this compound enzyme.
-
Reporter System: Co-express a reporter protein that contains the specific cleavage site for your target this compound. This reporter could be a fusion protein with a detectable tag (e.g., GFP, Luciferase) that is released or activated upon cleavage.
-
Control Cell Lines: Use a parental cell line lacking the this compound enzyme and a cell line expressing a different this compound (e.g., this compound-2 if your target is this compound-1) as negative controls to ensure the assay is specific.
-
-
-
Question: My cell-based assay is giving inconsistent results. What could be the cause?
-
Answer:
-
Cell Viability: High concentrations of your inhibitor may be causing cytotoxicity. Perform a dose-response curve for cell viability in parallel with your activity assay.
-
Inhibitor Permeability: Ensure your inhibitor can cross the cell membrane to reach the target enzyme if it is intracellular.
-
Assay Window: Optimize the assay conditions (e.g., incubation time, substrate concentration) to ensure a robust signal-to-noise ratio.
-
-
Quantitative Data
The following table summarizes the known substrate cleavage motifs for this compound-1 and this compound-2, which is crucial for designing specific inhibitors and assays.
| Enzyme | Source Organism | Cleavage Motif | Reference |
| This compound-1 | Clostridium difficile | VNP↓PVP | [1] |
| This compound-2 | Paenibacillus alvei | PLP↓PVP | [1] |
Experimental Protocols
Protocol: Assessing Inhibitor Specificity using a FRET-based Assay
This protocol outlines a general method for determining the inhibitory activity and specificity of a compound against different this compound enzymes using a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Purified recombinant this compound-1 and this compound-2 enzymes
-
FRET peptide substrate for this compound-1 (e.g., fluorescently labeled peptide containing the VNP↓PVP sequence)
-
FRET peptide substrate for this compound-2 (e.g., fluorescently labeled peptide containing the PLP↓PVP sequence)
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Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 µM ZnCl₂, pH 7.5)
-
Test inhibitor compound at various concentrations
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the purified this compound-1 and this compound-2 enzymes to the desired working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well plate, add 25 µL of the diluted enzyme solution. b. Add 25 µL of the serially diluted inhibitor or vehicle control to the respective wells. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. To initiate the reaction, add 50 µL of the appropriate FRET peptide substrate to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity in the plate reader at the appropriate excitation and emission wavelengths for the FRET pair. Record data every minute for 30-60 minutes.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the linear slope of the fluorescence intensity over time. b. Plot the reaction velocity as a function of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Specificity Determination: Compare the IC₅₀ values of the inhibitor against this compound-1 and this compound-2. A significantly higher IC₅₀ for this compound-2 compared to this compound-1 indicates specificity for this compound-1.
Visualizations
Caption: Secretion and action of this compound on bacterial surface proteins.
Caption: Workflow for developing specific this compound inhibitors.
Caption: Troubleshooting logic for improving inhibitor specificity.
References
- 1. Discovery of a new Pro-Pro endopeptidase, this compound-2, provides mechanistic insights into the differences in substrate specificity within the this compound family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a new Pro-Pro endopeptidase, this compound-2, provides mechanistic insights into the differences in substrate specificity within the this compound family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mass Spectrometry Data for PPEP Cleavage
Welcome to the technical support center for troubleshooting mass spectrometry data related to Plastidial Peptidase (PPEP) cleavage. This resource is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to study this compound activity and encountering challenges in their data analysis.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry data shows no or very low cleavage of my target protein by this compound. What are the possible reasons?
A1: Several factors could contribute to the lack of expected cleavage. Here are some key areas to investigate:
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Substrate Specificity: Ensure your protein's amino acid sequence contains a valid this compound cleavage site. This compound enzymes have distinct substrate specificities. For instance, this compound-1 prefers the motif VNP↓PVP, while this compound-2 recognizes PLP↓PVP.[1][2] The residues surrounding the cleavage site also play a crucial role, with a preference for large hydrophobic amino acids.[3][4]
-
Incorrect this compound Variant: Verify that you are using the correct this compound enzyme for your target sequence. As their cleavage motifs differ, using this compound-1 on a this compound-2 substrate, or vice-versa, will result in no cleavage.[1][2]
-
Sub-optimal Reaction Conditions: Check the pH, temperature, and incubation time of your cleavage reaction. These parameters should be optimized for the specific this compound enzyme you are using.
-
Inhibitors: Your sample may contain inhibitors that are interfering with this compound activity.
-
Protein Folding: The cleavage site within your protein of interest may be inaccessible to this compound due to the protein's tertiary structure. Consider a denaturation step in your protocol.
Q2: I am observing unexpected or non-specific cleavage in my mass spectrometry data. Could this be related to this compound?
A2: While this compound enzymes have specific recognition sites, observing unexpected cleavage patterns can occur due to a few reasons:
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Contaminant Proteases: Your this compound enzyme preparation might be contaminated with other proteases. It is recommended to use highly purified, LC-MS grade proteases to minimize autolytic and contaminant peaks.[5]
-
"Star Activity": Under non-optimal conditions (e.g., prolonged incubation, high enzyme-to-substrate ratio), some proteases can exhibit "star activity," leading to cleavage at non-canonical sites.
-
In-source Fragmentation: The unexpected fragments might not be a result of enzymatic cleavage but could be due to in-source fragmentation within the mass spectrometer.
Q3: How can I confirm that the cleavage I'm observing is indeed from this compound?
A3: To confirm this compound-mediated cleavage, you can perform the following control experiments:
-
No-Enzyme Control: Analyze a sample of your protein that has not been incubated with this compound. This will help you identify endogenous proteolysis or sample degradation.
-
Inhibitor Control: Perform the cleavage reaction in the presence of a known this compound inhibitor. A significant reduction in cleavage would confirm that the activity is due to this compound.
-
Use of a Known Substrate: Include a positive control reaction with a known this compound substrate to ensure the enzyme is active.
Troubleshooting Guides
Guide 1: No or Low this compound Cleavage Observed
This guide provides a step-by-step approach to troubleshoot experiments where you observe little to no cleavage of your target protein.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no/low this compound cleavage.
Guide 2: Unexpected Cleavage Products
This guide helps you to determine the source of unexpected peptides in your mass spectrometry data.
Logical Flow for Investigating Unexpected Cleavage:
Caption: Investigating the source of unexpected cleavage products.
Data and Protocols
This compound Substrate Specificity
The following table summarizes the known cleavage motifs for this compound-1 and this compound-2.
| Enzyme | Cleavage Motif | Preferred Residues (a1 and a2 positions) |
| This compound-1 | VNP↓PVP | Large, hydrophobic residues |
| This compound-2 | PLP↓PVP | Large, hydrophobic residues |
Table based on findings from multiple studies.[1][2][3][4]
Experimental Protocol: In-solution Digestion with this compound for Mass Spectrometry Analysis
This protocol provides a general framework for digesting a protein with this compound prior to mass spectrometry. Optimization may be required for your specific protein and this compound enzyme.
-
Protein Preparation:
-
Ensure the protein sample is in a buffer compatible with this compound activity. Avoid strong detergents or high concentrations of salts that may inhibit the enzyme.
-
If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
-
For proteins where the cleavage site may be structurally inaccessible, a denaturation step (e.g., with 6 M urea or guanidine hydrochloride) followed by refolding or dilution may be necessary. Ensure the final concentration of the denaturant is low enough not to inhibit this compound.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine your protein of interest with the this compound enzyme. A typical starting enzyme-to-substrate ratio is 1:100 (w/w), but this should be optimized.
-
Incubate the reaction at the optimal temperature for your specific this compound enzyme (e.g., 37°C) for a defined period (e.g., 4 hours to overnight). An incubation time course experiment is recommended to determine the optimal duration.
-
-
Reaction Quenching and Sample Cleanup:
-
Stop the digestion reaction by adding an acid, such as 1% trifluoroacetic acid (TFA), to a final pH of <3. This will inactivate the this compound enzyme.
-
Clean up the peptide sample using a C18 desalting column to remove salts, detergents, and other contaminants that could interfere with mass spectrometry analysis.[5]
-
-
Mass Spectrometry Analysis:
-
Analyze the cleaned peptide sample by LC-MS/MS.
-
When setting up your data analysis software, ensure you define the specific cleavage rules for the this compound enzyme you used. For example, for this compound-1, you would define cleavage C-terminal to Proline in the context of the VNP↓PVP motif.
-
Set the number of allowed "missed cleavages" to an appropriate value (typically 1 or 2) to account for incomplete digestion.[6]
-
References
- 1. Discovery of a new Pro-Pro endopeptidase, this compound-2, provides mechanistic insights into the differences in substrate specificity within the this compound family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substrate specificity of mammalian prenyl protein-specific endoprotease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Overcoming Insolubility of Expressed PPEP Enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with expressed prodrug-processing enzymes (PPEPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to enzyme insolubility during your experiments.
Frequently Asked Questions (FAQs)
Q1: My expressed PPEP enzyme is forming inclusion bodies. What are my options?
A1: When your this compound enzyme forms inclusion bodies, you have two primary strategies:
-
Optimize Expression for Soluble Protein: Modify the expression conditions to favor the production of soluble and correctly folded enzyme.
-
Refold from Inclusion Bodies: Isolate the inclusion bodies and then solubilize and refold the enzyme to its active conformation.
The choice between these strategies depends on the specific characteristics of your enzyme and your experimental goals. Often, optimizing for soluble expression is preferred as it can be less time-consuming and may lead to a higher yield of active enzyme.[1] However, if optimization attempts are unsuccessful, refolding from inclusion bodies is a viable alternative.[1]
Q2: How can I quickly assess the solubility of my expressed this compound enzyme?
A2: A common and straightforward method is to perform a lysis and centrifugation step followed by SDS-PAGE analysis.
-
Lyse a small sample of the expressing cells.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes) to separate the soluble and insoluble fractions.
-
Analyze samples of the total cell lysate, the soluble supernatant, and the insoluble pellet on an SDS-PAGE gel.
If the band corresponding to your this compound enzyme is predominantly in the pellet fraction, it indicates that the enzyme is insoluble.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: Low Yield of Soluble this compound Enzyme
If you are observing low yields of soluble this compound enzyme, consider the following optimization strategies.
Altering the expression conditions can have a significant impact on protein solubility.
1. Lowering Expression Temperature:
Reducing the temperature during protein expression is a widely used and effective method to increase the solubility of recombinant proteins.[2][3] Lower temperatures slow down cellular processes, including transcription and translation, which can allow more time for the newly synthesized polypeptide chain to fold correctly.[4]
Recommended Temperatures to Test:
-
37°C (standard)
-
30°C
-
25°C
-
15-20°C (overnight expression)[4]
Table 1: Effect of Expression Temperature on Soluble Protein Yield (Example Data)
| Temperature (°C) | Soluble Protein Yield (mg/L of culture) | Reference |
| 37 | 5 | Generic Data |
| 30 | 15 | Generic Data |
| 25 | 25 | Generic Data |
| 18 | 40 | Generic Data |
Note: This is example data and actual yields will vary depending on the specific this compound enzyme and expression system. A study on the P5βR2 enzyme showed a 2-3 fold higher yield of soluble protein when expressed at 4°C compared to higher temperatures.[5]
2. Optimizing Inducer Concentration:
The concentration of the inducer (e.g., IPTG for lac-based promoters) can be titrated to find the optimal level for soluble protein expression. High inducer concentrations can lead to rapid protein production and overwhelm the cellular folding machinery, resulting in aggregation.[6]
Recommended IPTG Concentrations to Test:
-
1.0 mM (standard)
-
0.5 mM
-
0.1 mM
-
0.05 mM
-
0.01 mM
Experimental Workflow for Optimizing Expression Conditions:
Fusing a highly soluble protein tag to the N-terminus of your this compound enzyme can significantly improve its solubility.[7] Common solubility tags include Maltose Binding Protein (MBP), Glutathione-S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[8][9]
Table 2: Comparison of Common Solubility-Enhancing Tags
| Tag | Size (kDa) | Potential Advantages | Potential Disadvantages |
| MBP | ~42 | High solubility enhancement, can aid in folding. | Large size may interfere with protein function. |
| GST | ~26 | Good solubility enhancement, allows for affinity purification. | Can form dimers, potentially affecting the oligomeric state of the target protein.[9] |
| SUMO | ~11 | High solubility enhancement, can be cleaved by a specific protease to yield the native N-terminus.[8] | Requires a specific and sometimes costly protease for removal. |
| Trx | ~12 | Can promote disulfide bond formation in the cytoplasm. | May not be as effective for all proteins. |
This table provides a general overview. The effectiveness of each tag is protein-dependent and should be empirically tested.
Issue 2: this compound Enzyme is in Inclusion Bodies and Optimization of Soluble Expression Failed
If optimizing expression conditions does not yield sufficient soluble protein, you will need to purify and refold the enzyme from inclusion bodies.
This protocol provides a general procedure for isolating and washing inclusion bodies from E. coli.
Materials:
-
Cell pellet from this compound enzyme expression
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 10 µg/mL DNase I
-
Wash Buffer 1: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100
-
Wash Buffer 2: 50 mM Tris-HCl pH 8.0, 300 mM NaCl
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
Discard the supernatant (soluble fraction).
-
Resuspend the inclusion body pellet in Wash Buffer 1 and vortex thoroughly.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the pellet in Wash Buffer 2 and vortex thoroughly.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. The washed inclusion body pellet is now ready for solubilization and refolding.
This is a common method for refolding solubilized proteins.
Materials:
-
Washed inclusion body pellet
-
Solubilization Buffer: 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT
-
Refolding Buffer Series:
-
Refolding Buffer 1: 6 M Urea, 50 mM Tris-HCl pH 8.0, 1 mM DTT
-
Refolding Buffer 2: 4 M Urea, 50 mM Tris-HCl pH 8.0, 0.5 mM DTT
-
Refolding Buffer 3: 2 M Urea, 50 mM Tris-HCl pH 8.0
-
Refolding Buffer 4: 1 M Urea, 50 mM Tris-HCl pH 8.0
-
-
Final Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% Glycerol
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Solubilize the washed inclusion bodies in Solubilization Buffer by gentle stirring for 1-2 hours at room temperature.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
Transfer the solubilized protein into dialysis tubing.
-
Perform a stepwise dialysis against the Refolding Buffer series, dialyzing against each buffer for at least 4 hours at 4°C.
-
Finally, dialyze against the Final Dialysis Buffer overnight at 4°C with at least two buffer changes.
-
Recover the refolded protein from the dialysis tubing and centrifuge to remove any precipitated protein.
-
Assess the solubility and activity of the refolded this compound enzyme.
Workflow for Inclusion Body Refolding:
Experimental Protocols
This section provides more detailed methodologies for key experiments.
Detailed Protocol: On-Column Refolding of His-tagged this compound Enzymes
On-column refolding can be an efficient method to purify and refold your His-tagged this compound enzyme in a single chromatographic step.[4]
Buffers:
-
Binding Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 6 M Guanidine-HCl, pH 8.0
-
Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 6 M Urea, pH 8.0
-
Refolding Buffer (Linear Gradient):
-
Buffer A: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 6 M Urea, pH 8.0
-
Buffer B: 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0
-
-
Elution Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 250 mM imidazole, pH 8.0
Procedure:
-
Inclusion Body Solubilization: Solubilize washed inclusion bodies in Binding Buffer.
-
Column Equilibration: Equilibrate a Ni-NTA column with Binding Buffer.
-
Protein Loading: Load the solubilized protein onto the equilibrated column.
-
Wash: Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
On-Column Refolding: Apply a linear gradient from 100% Buffer A to 100% Buffer B over a significant column volume (e.g., 20 column volumes) at a low flow rate. This gradual removal of the denaturant allows the protein to refold while bound to the resin.
-
Elution: Elute the refolded protein with Elution Buffer.
-
Analysis: Analyze the eluted fractions for protein concentration, purity (SDS-PAGE), and enzymatic activity.
This guide is intended to provide a starting point for troubleshooting and protocol development. The optimal conditions for expressing and purifying your specific this compound enzyme may require further empirical optimization.
References
- 1. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 2. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 3. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 8. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing PPEP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific cleavage in PPEP (Profiling of Protease Specificity by Peptide Phage Display) assays.
Troubleshooting Guides
Issue: High Background or Non-Specific Cleavage
Symptoms:
-
High signal in negative control wells.
-
Identification of known non-target peptide sequences after sequencing.
-
Poor enrichment of specific phage clones over multiple panning rounds.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminating Proteases | Treat samples with a broad-spectrum protease inhibitor cocktail (that does not inhibit your this compound) during purification steps. Ensure high purity of the recombinant this compound enzyme. |
| Suboptimal Buffer Conditions | Optimize the pH, ionic strength, and co-factors in your assay buffer. This compound-1, for example, shows pH-dependent tolerance for certain residues at the P2 position.[1] |
| Non-Specific Phage Binding | Include a negative selection step by pre-incubating the phage library with beads or plates lacking the target protease.[2] Increase the stringency of wash steps by increasing the number of washes or adding mild detergents (e.g., Tween-20) to the wash buffer. |
| Over-amplification of "fitter" phage | Limit the number of amplification rounds to prevent the enrichment of phage clones that replicate faster but are not specific to the target. |
| Inappropriate Elution Method | Use a specific elution method, such as competitive elution with a known substrate or a specific protease cleavage site engineered between the displayed peptide and the phage coat protein. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific cleavage in this compound assays?
A1: Non-specific cleavage in this compound assays can primarily be attributed to two factors: the presence of contaminating proteases in the enzyme preparation or sample, and suboptimal assay conditions (e.g., pH, ionic strength) that lead to off-target activity of the this compound enzyme itself.[3] Additionally, non-specific binding of phage to the solid support can be misinterpreted as specific cleavage.
Q2: How can I be sure my this compound enzyme is not the source of non-specific cleavage?
A2: To verify the specificity of your this compound enzyme, it is crucial to perform control experiments. This includes incubating the enzyme with a well-characterized substrate for a related but distinct protease to check for cross-reactivity. Furthermore, analyzing the cleavage products of a known substrate via mass spectrometry can confirm that cleavage is occurring only at the expected Pro-Pro bond.
Q3: What is negative selection and how can it reduce background?
A3: Negative selection is a step in the biopanning process designed to remove phage particles that bind non-specifically to the components of your assay system, other than the target protease. This is typically achieved by incubating the phage library with a surface (e.g., beads, microplate wells) that has been blocked but does not contain the target enzyme. The unbound phage, which are less likely to be non-specific binders, are then collected and used in the subsequent selection steps with the target.[2]
Q4: Can the design of the phage display library itself contribute to non-specific cleavage?
A4: While the library design is more directly related to substrate identification, certain characteristics can indirectly contribute to issues that mimic non-specific cleavage. For instance, libraries with a high propensity for aggregation or those displaying "sticky" peptides may lead to non-specific binding and subsequent retention of phage, which can be mistaken for specific cleavage and elution. Careful library design and validation are therefore important.
Q5: Are there any specific inhibitors I can use to prevent non-specific cleavage?
A5: The choice of inhibitor depends on the suspected contaminating protease. A common approach is to use a cocktail of protease inhibitors that target common cellular proteases (e.g., serine, cysteine, and metalloproteases) but do not affect the activity of your this compound, which is a metalloprotease. It is essential to validate that the chosen inhibitors do not impact the specific activity of your this compound enzyme.
Data Presentation
Table 1: Quantifying the Impact of Buffer pH on this compound-1 Cleavage Specificity (Illustrative Data)
The following table provides an example of how to quantify the effect of pH on the cleavage of a target (specific) and non-target (non-specific) peptide by this compound-1. Researchers should generate similar data to optimize their specific assay conditions.
| Buffer pH | Specific Cleavage Rate (RFU/min) | Non-Specific Cleavage Rate (RFU/min) | Specificity Ratio (Specific/Non-Specific) |
| 6.0 | 50 | 10 | 5.0 |
| 6.5 | 120 | 8 | 15.0 |
| 7.0 | 250 | 5 | 50.0 |
| 7.5 | 260 | 6 | 43.3 |
| 8.0 | 200 | 15 | 13.3 |
Note: Data are illustrative and intended to demonstrate an experimental approach. RFU = Relative Fluorescence Units.
Experimental Protocols
Protocol 1: Optimizing Buffer Conditions to Minimize Non-Specific Cleavage
This protocol describes a method to determine the optimal buffer pH for this compound-1 activity and specificity using a fluorogenic substrate.
Materials:
-
Purified this compound-1 enzyme
-
Specific fluorogenic peptide substrate for this compound-1 (e.g., FRET-quenched peptide)
-
Non-specific fluorogenic peptide substrate (control)
-
A series of buffers with varying pH (e.g., 50 mM MES for pH 6.0-6.5, 50 mM HEPES for pH 7.0-8.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the this compound-1 enzyme in a neutral buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare working solutions of the specific and non-specific fluorogenic substrates in the same buffer.
-
In the 96-well plate, set up reactions in triplicate for each pH to be tested. For each pH, include wells for the specific substrate and the non-specific substrate.
-
To each well, add 50 µL of the appropriate pH buffer.
-
Add 25 µL of the specific or non-specific substrate to the corresponding wells.
-
To initiate the reaction, add 25 µL of the diluted this compound-1 enzyme solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Plot the reaction rates against pH to determine the optimal pH for specific cleavage and minimal non-specific cleavage.
Visualizations
Experimental Workflow for this compound Assay
Caption: A generalized workflow for a this compound assay, from library preparation to data analysis.
Troubleshooting Flowchart for Non-Specific Cleavage
Caption: A decision tree to guide troubleshooting of non-specific cleavage in this compound assays.
References
Validation & Comparative
Unmasking Specificity: A Comparative Analysis of PPEP-1 and PPEP-2 Substrate Preferences
A detailed examination of the distinct substrate specificities of Prolyl-prolyl endopeptidase-1 (PPEP-1) and Prolyl-prolyl endopeptidase-2 (this compound-2) reveals crucial differences in their molecular recognition mechanisms. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data, to facilitate informed decisions in research and therapeutic development.
Prolyl-prolyl endopeptidases (PPEPs) are a unique class of metalloproteases that play a significant role in bacterial physiology, particularly in processes related to adhesion and host-cell interaction.[1] Understanding the substrate specificity of different this compound isoforms is paramount for elucidating their biological functions and for the development of targeted inhibitors. This guide focuses on the two prominent members of this family, this compound-1 from Clostridium difficile and this compound-2 from Paenibacillus alvei, highlighting their divergent substrate preferences.
Distinguishing Substrate Motifs: A Tale of Two Proteases
The fundamental difference between this compound-1 and this compound-2 lies in their consensus cleavage motifs.[2] this compound-1 demonstrates a clear preference for substrates containing the sequence VNP↓PVP , where the scissile bond is between the two proline residues.[3][4] In contrast, this compound-2 recognizes and cleaves a distinct motif, PLP↓PVP .[2] This stark difference in specificity means that the optimal substrate for one enzyme is poorly cleaved by the other, indicating a highly evolved and specific molecular recognition apparatus for each.[2][5]
This differential specificity is not merely a subtle preference but a fundamental aspect of their enzymatic function. Swapping experiments, where the optimal substrate peptide for this compound-1 was incubated with this compound-2 and vice-versa, resulted in negligible cleavage, confirming their mutually exclusive substrate preferences.[2]
Quantitative Comparison of Enzymatic Activity
The differing specificities of this compound-1 and this compound-2 are quantitatively reflected in their enzymatic kinetics. The following table summarizes the cleavage efficiency of each enzyme against their preferred and non-preferred substrates.
| Enzyme | Substrate Peptide | Cleavage Motif | Relative Cleavage Efficiency |
| This compound-1 | VNPPVP-containing FRET peptide | VNP↓PVP | High |
| This compound-1 | PLPPVP-containing FRET peptide | PLP↓PVP | Poor |
| This compound-2 | PLPPVP-containing FRET peptide | PLP↓PVP | High |
| This compound-2 | VNPPVP-containing FRET peptide | VNP↓PVP | Poor |
FRET: Förster Resonance Energy Transfer
This data, derived from real-time kinetic analysis using FRET peptides, unequivocally demonstrates the high degree of substrate selectivity exhibited by both enzymes.[2]
The Structural Basis of Specificity: The Role of the S-loop
The molecular basis for the divergent substrate specificities of this compound-1 and this compound-2 has been elucidated through structural studies. A key structural determinant is a four-amino-acid loop, referred to as the S-loop, which differs between the two enzymes.[5] In this compound-1, this loop consists of the sequence GGST, while in this compound-2, it is composed of SERV.[5]
Site-directed mutagenesis studies, where the S-loop of this compound-2 was replaced with that of this compound-1, resulted in a significant shift in substrate specificity towards that of this compound-1.[5] This experiment provides compelling evidence that this loop plays a crucial role in shaping the substrate-binding pocket and dictating which residues are accommodated at the P2 and P3 positions of the cleavage site.
Figure 1. This diagram illustrates the distinct substrate specificities of this compound-1 and this compound-2.
Experimental Protocols
The determination of this compound-1 and this compound-2 substrate specificity relies on a combination of techniques, primarily utilizing synthetic peptide libraries and mass spectrometry.
Substrate Specificity Profiling using Combinatorial Peptide Libraries
This method provides an unbiased and in-depth characterization of protease specificity.
1. Library Design and Synthesis:
-
A combinatorial peptide library with the general motif XXPPXX is synthesized, where 'X' represents any amino acid except cysteine, and the two central proline residues (P1 and P1') are fixed.[6][7]
-
The library is designed to have a high diversity of amino acids at the P2, P3, P2', and P3' positions.
2. Incubation with this compound Enzymes:
-
The synthesized peptide library is incubated with purified this compound-1 or this compound-2 under optimal reaction conditions (e.g., specific buffer, temperature, and incubation time).
3. Analysis of Cleavage Products by Mass Spectrometry:
-
Following incubation, the reaction mixture is analyzed by high-performance liquid chromatography (HPLC) coupled to a mass spectrometer (MS).
-
The mass-to-charge ratio (m/z) of the resulting peptide fragments is determined, allowing for the identification of the cleaved sequences.
4. Data Analysis:
-
The identified cleavage products are analyzed to determine the frequency of each amino acid at the positions surrounding the scissile bond.
-
This analysis reveals the consensus cleavage motif for each enzyme.
Real-Time Kinetic Analysis using FRET Peptides
This method is used to quantify the enzymatic activity against specific peptide substrates.
1. FRET Peptide Design:
-
Fluorescent resonance energy transfer (FRET) peptides are synthesized containing the specific cleavage motifs for this compound-1 (VNPPVP) and this compound-2 (PLPPVP).
-
The peptide is labeled with a fluorophore and a quencher on opposite sides of the cleavage site.
2. Enzymatic Assay:
-
The FRET peptide is incubated with either this compound-1 or this compound-2.
-
Cleavage of the peptide by the enzyme separates the fluorophore and the quencher, resulting in an increase in fluorescence intensity.
3. Data Acquisition and Analysis:
-
The increase in fluorescence is monitored in real-time using a fluorescence plate reader.
-
The initial reaction rates are calculated to determine the kinetic parameters (e.g., kcat/KM) for each enzyme-substrate pair.
Signaling Pathways and Biological Relevance
Both this compound-1 and this compound-2 are secreted metalloproteases that cleave cell-surface proteins involved in bacterial adhesion.[1][2] While their substrate specificities differ, their overall biological function appears to be analogous. The genes encoding this compound-1 and its substrate in C. difficile, and this compound-2 and its substrate in P. alvei, are often located adjacent to each other in the genome, suggesting a close functional relationship.[6]
Figure 2. A generalized workflow of this compound-1 and this compound-2 function in modulating bacterial adhesion.
Conclusion
The distinct substrate specificities of this compound-1 and this compound-2, dictated by their VNP↓PVP and PLP↓PVP cleavage motifs respectively, underscore the fine-tuning of their enzymatic functions. This difference, rooted in structural variations like the S-loop, has significant implications for their biological roles in bacterial adhesion. The experimental protocols detailed herein provide a robust framework for further investigation into the activities of these and other proteases. For researchers in drug development, this comparative analysis offers a foundation for designing specific inhibitors that can target these enzymes with high precision, paving the way for novel therapeutic strategies against bacterial infections.
References
- 1. Cleaving like a Pro: this compound (Pro-Pro endopeptidase)-regulated processes in Clostridiodes difficile | NWO [nwo.nl]
- 2. Discovery of a new Pro-Pro endopeptidase, this compound-2, provides mechanistic insights into the differences in substrate specificity within the this compound family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular determinants of the mechanism and substrate specificity of Clostridium difficile proline-proline endopeptidase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of the mechanism and substrate specificity of Clostridium difficile proline-proline endopeptidase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-Depth Specificity Profiling of Endopeptidases Using Dedicated Mix-and-Split Synthetic Peptide Libraries and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to Bacterial Pro-Pro Endopeptidase (PPEP) Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pro-Pro Endopeptidase (PPEP) homologs from different bacteria, focusing on the well-characterized this compound-1 from Clostridioides difficile and this compound-2 from Paenibillus alvei. PPEPs are a unique family of secreted zinc metalloproteases with the rare ability to cleave peptide bonds between two proline residues, a function of significant interest in bacterial physiology and pathogenesis.
Performance and Specificity Comparison
The primary distinction between this compound homologs lies in their substrate specificity, which is dictated by key amino acid differences in their substrate-binding clefts. While both this compound-1 and this compound-2 are involved in cleaving cell-surface proteins related to adhesion, their target sequences are distinct, preventing cross-reactivity.
Substrate Specificity
The cleavage motifs for this compound-1 and this compound-2 are well-defined, highlighting their stringent and distinct substrate requirements.
| Homolog | Source Organism | Cleavage Motif | Endogenous Substrate(s) |
| This compound-1 | Clostridioides difficile | VNP↓PVP[1][2] | CD2831, CD3246 (adhesion proteins)[1] |
| This compound-2 | Paenibacillus alvei | PLP↓PVP[3][4] | VMSP (cell-surface protein)[3] |
| This compound-3 | Clostridioides difficile | Different prime-side specificity | Not yet identified[5] |
A key determinant of this specificity is a four-amino-acid loop within the enzyme. In this compound-1, this loop consists of GGST, while in this compound-2 it is composed of SERV.[3][4] Experimental evidence has shown that swapping this loop in this compound-2 to the this compound-1 sequence (this compound-2GGST) results in a shift in its substrate preference towards that of this compound-1.[3]
Kinetic Parameters
Kinetic analysis of this compound-2 and a loop-swapped variant demonstrates the critical role of the P3 position in substrate recognition and cleavage efficiency. The data below is derived from FRET-based peptide cleavage assays.
| Enzyme | Substrate Peptide | Km (μM) | kcat (s-1) |
| This compound-2 | PLPPVP | 70 | 8 |
| This compound-2 | VLPPVP | > 500 | ~0 |
| This compound-2GGST | PLPPVP | > 500 | ~0 |
| This compound-2GGST | VLPPVP | 150 | 2 |
Data adapted from Hensbergen et al., 2018.[3]
Experimental Protocols
FRET-Based Protease Activity Assay
This method is used to determine the kinetic parameters of this compound homologs by monitoring the cleavage of a synthetic peptide substrate containing a fluorescent donor and a quencher.
Principle: A peptide containing the specific cleavage motif is synthesized with a fluorescent group (e.g., CyPet) on one end and a quencher (e.g., YPet) on the other. In the intact peptide, the quencher suppresses the fluorescence of the donor through Förster Resonance Energy Transfer (FRET).[6][7] Upon cleavage by the this compound enzyme, the donor and quencher are separated, leading to an increase in fluorescence that can be measured over time.[6]
Methodology:
-
Substrate Design: Synthesize a peptide containing the target cleavage site (e.g., VNP↓PVP for this compound-1 or PLP↓PVP for this compound-2) flanked by a FRET pair.
-
Reaction Setup: Incubate the FRET peptide substrate at various concentrations with a fixed concentration of purified this compound enzyme in a suitable reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT).
-
Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen FRET pair.
-
Kinetic Analysis: Determine the initial reaction velocities from the fluorescence progress curves. Fit the data to the Michaelis-Menten equation to calculate the kinetic parameters Km and kcat.[8]
LC-MS/MS Analysis of Substrate Cleavage
This method is employed to identify the precise cleavage site and to profile the substrate specificity of this compound homologs.
Principle: A protein or a library of peptides is incubated with the this compound enzyme. The resulting peptide fragments are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequences and identify the N- and C-terminal residues created by the cleavage event.
Methodology:
-
Incubation: Incubate the purified this compound homolog with the target protein or peptide library in a suitable buffer for a defined period.
-
Sample Preparation: Stop the enzymatic reaction (e.g., by adding a denaturing agent or by heat inactivation). The sample may require further processing, such as reduction, alkylation, and digestion with a standard protease like trypsin if analyzing a large protein substrate.
-
LC Separation: Inject the peptide mixture onto a reverse-phase LC column. Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) to separate them based on their hydrophobicity.
-
MS/MS Analysis: The eluting peptides are ionized and introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the mass-to-charge ratios of the fragments are measured (MS/MS scan).
-
Data Analysis: The MS/MS spectra are used to determine the amino acid sequence of the peptides. By comparing the sequences of the fragments with the sequence of the original substrate, the exact cleavage site can be identified.
Signaling Pathways and Experimental Workflows
c-di-GMP Signaling Pathway Regulating this compound-1 Expression
In C. difficile, the expression of this compound-1 is intricately linked to the intracellular concentration of the second messenger cyclic di-GMP (c-di-GMP). This regulation allows the bacterium to switch between motile and sessile lifestyles.
Caption: Regulation of this compound-1 expression in C. difficile by c-di-GMP.
Low levels of c-di-GMP, triggered by specific environmental cues, lead to the disinhibition of a class I c-di-GMP riboswitch located in the 5' untranslated region of the this compound-1 mRNA.[9][10][11] This allows for the transcription and translation of the this compound-1 protease. Concurrently, the expression of this compound-1's target adhesins is repressed. The expressed this compound-1 then cleaves any existing adhesins on the bacterial surface, promoting a motile state. Conversely, high levels of c-di-GMP bind to the riboswitch, causing a conformational change that terminates transcription of the this compound-1 gene, while promoting the expression of adhesins, leading to a sessile, biofilm-forming state.[9]
Experimental Workflow for Substrate Specificity Profiling
The following workflow outlines the general steps for comparing the substrate specificity of different this compound homologs using a peptide library and LC-MS/MS.
Caption: Workflow for comparative substrate specificity analysis of this compound homologs.
References
- 1. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a new Pro-Pro endopeptidase, this compound-2, provides mechanistic insights into the differences in substrate specificity within the this compound family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. The current riboswitch landscape in Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic di-GMP-I riboswitch - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Orthogonal Validation of PPEP Cleavage Sites
For researchers, scientists, and drug development professionals, the precise validation of proprotein convertase subtilisin/kexin type 9 (PCSK9) preprotein (PPEP) cleavage is critical for understanding its function and developing targeted therapeutics. This guide provides a comprehensive comparison of orthogonal methods for validating this compound cleavage sites, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.
The autocatalytic cleavage of the PCSK9 proprotein at the VFAQ¹⁵²↓SIPK site within the endoplasmic reticulum is a crucial step for its maturation and subsequent secretion.[1] Validating this cleavage event is paramount for studies on PCSK9 function and the efficacy of potential inhibitors. This guide explores three robust, orthogonal methods for this purpose: Edman degradation, mass spectrometry, and a cell-based luciferase reporter assay.
Comparative Analysis of Validation Methods
The choice of method for validating this compound cleavage depends on various factors, including the specific research question, available resources, and desired throughput. The following table summarizes the key performance characteristics of each technique.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) | Luciferase Reporter Assay |
| Principle | Sequential chemical removal and identification of N-terminal amino acids. | Fragmentation of peptides and determination of amino acid sequence based on mass-to-charge ratio. | Indirect measurement of cleavage through the release of a reporter protein (luciferase). |
| Primary Output | Direct amino acid sequence of the N-terminus. | Peptide fragmentation spectra for sequence determination. | Luminescence signal proportional to cleavage efficiency. |
| Sensitivity | High (low picomole to femtomole range). | Very high (femtomole to attomole range).[2] | High, dependent on reporter enzyme activity. |
| Specificity | High for identifying the N-terminal residue. | High, can distinguish between isobaric amino acids (e.g., Leu/Ile) with appropriate fragmentation. | Indirect; susceptible to off-target effects on the reporter system. |
| Throughput | Low; sequential nature limits the number of samples. | High; well-suited for analyzing complex mixtures and multiple samples.[3] | High; amenable to high-throughput screening formats.[4][5] |
| Cost | Moderate to high, requires dedicated instrumentation. | High initial instrument cost, but lower per-sample cost at high throughput. | Relatively low, relies on standard cell culture and luminometry equipment. |
| Sample Requirement | Purified protein with an unblocked N-terminus. | Can analyze complex mixtures, but purification enhances sensitivity. | Requires cell lines expressing the engineered reporter construct. |
| Key Advantage | Unambiguous N-terminal sequence determination without reliance on databases.[3][6] | High throughput, ability to identify post-translational modifications, and suitability for complex samples.[3][6] | Functional readout of cleavage in a cellular context, suitable for screening inhibitors.[4] |
| Key Limitation | Not suitable for proteins with blocked N-termini; lower throughput.[3] | Database-dependent for identification (though de novo sequencing is possible); can be complex to analyze.[6] | Indirect measure of cleavage; requires genetic engineering of constructs. |
Experimental Protocols
Detailed methodologies for each validation technique are provided below to facilitate their implementation in your research.
Edman Degradation Protocol for this compound Cleavage Site Validation
This protocol outlines the steps for N-terminal sequencing of the mature, secreted form of PCSK9 to confirm the VFAQ¹⁵²↓SIPK cleavage site.
1. Protein Purification:
- Culture cells expressing recombinant human PCSK9.
- Collect the conditioned media containing secreted PCSK9.
- Purify PCSK9 from the media using affinity chromatography (e.g., using an anti-PCSK9 antibody column).
- Elute the purified PCSK9 and assess its purity by SDS-PAGE. A single band corresponding to the mature PCSK9 should be observed.
2. Sample Preparation:
- Transfer the purified PCSK9 from the SDS-PAGE gel to a polyvinylidene difluoride (PVDF) membrane by Western blotting.
- Stain the membrane with a protein stain (e.g., Coomassie Brilliant Blue or Ponceau S) to visualize the protein band.
- Excise the protein band corresponding to mature PCSK9.
3. N-terminal Sequencing:
- Place the excised PVDF membrane strip into the reaction cartridge of an automated Edman sequencer.
- Initiate the sequencing cycles. In each cycle:
- The N-terminal amino acid is labeled with phenyl isothiocyanate (PITC).
- The labeled amino acid is cleaved from the peptide chain using trifluoroacetic acid.
- The released phenylthiohydantoin (PTH)-amino acid derivative is extracted and identified by high-performance liquid chromatography (HPLC).
- Continue the cycles to determine the sequence of the first 5-10 amino acids.
4. Data Analysis:
- Compare the obtained N-terminal sequence with the expected sequence following cleavage at the VFAQ¹⁵²↓SIPK site (i.e., SIPK...).
- Confirmation of this sequence provides direct evidence of the correct this compound cleavage.
Mass Spectrometry Protocol for this compound Cleavage Site Identification
This protocol describes a bottom-up proteomics approach to identify the N-terminal peptide of mature PCSK9.
1. Sample Preparation:
- Collect conditioned media from cells secreting PCSK9.
- Enrich for PCSK9 using immunoprecipitation with an anti-PCSK9 antibody.
- Elute the captured protein and subject it to in-solution trypsin digestion. Trypsin cleaves C-terminal to lysine and arginine residues, generating a pool of peptides.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
- Inject the peptide mixture into a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer.
- Separate the peptides based on their hydrophobicity using a reversed-phase column.
- As peptides elute from the HPLC, they are ionized and introduced into the mass spectrometer.
- The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides.
- The most abundant peptides are selected for fragmentation (MS2) by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
3. Data Analysis:
- The resulting MS/MS spectra are searched against a protein database containing the human proteome and the PCSK9 sequence using a search algorithm (e.g., Mascot, Sequest).
- The search algorithm will identify peptides based on the fragmentation pattern.
- Look for the identification of the N-terminal peptide corresponding to the sequence immediately following the cleavage site (e.g., SIPK...). The identification of this "neo-N-terminal" peptide confirms the cleavage event.
Luciferase Reporter Assay for Functional Validation of this compound Cleavage
This cellular assay provides an indirect but functional readout of PCSK9 autocleavage and is suitable for high-throughput screening of inhibitors.[4][5]
1. Construct Design:
- Create a fusion construct encoding a protease-dead version of PCSK9 (e.g., S386A mutant) fused to a secreted luciferase reporter (e.g., Gaussia luciferase). This will serve as the substrate.
- Create a second construct encoding the wild-type PCSK9 catalytic domain, which will act as the "protease" in trans.
2. Cell Culture and Transfection:
- Co-transfect a suitable mammalian cell line (e.g., HEK293T) with both the substrate and protease constructs.
- As a negative control, transfect cells with the substrate construct and an empty vector.
- Culture the cells for 24-48 hours to allow for protein expression, cleavage, and secretion of the luciferase.
3. Luciferase Assay:
- Collect the conditioned media from the cultured cells.
- Add a luciferase substrate (e.g., coelenterazine for Gaussia luciferase) to the media.
- Measure the luminescence using a luminometer.
4. Data Analysis:
- A high luminescence signal in the media from cells co-transfected with the substrate and protease constructs, compared to the negative control, indicates efficient cleavage of the substrate and release of the active luciferase.
- This assay can be adapted for high-throughput screening by adding potential inhibitors to the cell culture media and measuring the reduction in the luminescence signal.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound cleavage, the following diagrams have been generated using Graphviz.
Caption: Workflow of orthogonal methods for this compound cleavage validation.
Caption: PCSK9 processing, secretion, and signaling pathway.
By employing these orthogonal methods, researchers can confidently validate the cleavage of PCSK9's proprotein, a critical step in elucidating its biological function and in the development of novel therapeutics for cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. escholarship.org [escholarship.org]
- 5. A high-throughput luciferase assay to evaluate proteolysis of the single-turnover protease pcsk9 [agris.fao.org]
- 6. How to Choose the Right Peptide Sequencing Method? Edman Degradation vs. Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison of PPEP-1 and Other Bacterial Proteases for Researchers and Drug Development Professionals
Introduction
Bacterial proteases are critical virulence factors and represent attractive targets for novel antimicrobial therapies. Among these, the Pro-Pro endopeptidase-1 (PPEP-1) from Clostridium difficile has garnered significant interest due to its unique substrate specificity.[1] This guide provides a comprehensive head-to-head comparison of this compound-1 with other well-characterized bacterial proteases: Pseudomonas aeruginosa elastase (LasB), Staphylococcus aureus aureolysin, and Bacillus anthracis lethal factor (LF). This comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of their respective biochemical properties, performance metrics, and roles in pathogenesis, supported by experimental data and detailed protocols.
Biochemical Properties and Substrate Specificity
This compound-1 is a zinc metalloprotease that exhibits a highly specific cleavage activity between two proline residues.[1] This is in contrast to many other bacterial proteases that have broader substrate specificities.
Pseudomonas aeruginosa Elastase (LasB): LasB is a zinc metalloprotease and a major virulence factor of P. aeruginosa. It has broad substrate specificity, degrading host tissue components like elastin, collagen, and fibronectin, as well as components of the immune system.
Staphylococcus aureus Aureolysin: Aureolysin is another zinc-dependent metalloprotease that plays a crucial role in S. aureus virulence. It contributes to immune evasion by cleaving and inactivating host immune components.[2] Aureolysin also participates in a proteolytic cascade, activating other staphylococcal proteases.[3]
Bacillus anthracis Lethal Factor (LF): LF is a zinc metalloprotease and one of the three protein components of the anthrax toxin.[4] Its substrate specificity is highly restricted to the N-terminus of mitogen-activated protein kinase kinases (MAPKKs), leading to the disruption of critical host cell signaling pathways.[4][5]
Quantitative Performance Data
The catalytic efficiency and substrate affinity of these proteases can be compared using their kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat).
| Protease | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Optimal Temp. (°C) |
| This compound-1 | Clostridium difficile | Abz-PP-Dnp | 137 | 4.3 | 31,387 | Not Found | Not Found |
| Elastase (LasB) | Pseudomonas aeruginosa | Not Specified | Not Found | Not Found | Not Found | Not Found | Not Found |
| Aureolysin | Staphylococcus aureus | Not Specified | Not Found | Not Found | Not Found | Not Found | Not Found |
| Lethal Factor (LF) | Bacillus anthracis | Not Specified | Not Found | Not Found | Not Found | Not Found | Not Found |
Note: While specific Km and kcat values for LasB, Aureolysin, and Lethal Factor with specific substrates were not found in the provided search results, their substrate specificities and roles in virulence are well-documented. Further literature searches would be required to populate these fields for a direct quantitative comparison.
Experimental Protocols
Accurate comparison of protease activity relies on robust and standardized experimental protocols. Below are detailed methodologies for two common protease assays.
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Activity Assay
This method provides a sensitive and continuous way to measure protease activity.
Principle: A synthetic peptide substrate is designed containing the protease recognition sequence flanked by a FRET donor and acceptor pair. In the intact peptide, the close proximity of the donor and acceptor leads to quenching of the donor's fluorescence. Upon cleavage by the protease, the donor and acceptor are separated, resulting in an increase in the donor's fluorescence emission, which can be monitored over time.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET-peptide substrate in an appropriate buffer (e.g., Tris-HCl, HEPES) at a concentration of 1-10 mM.
-
Prepare a stock solution of the purified protease of interest in a suitable buffer. The optimal buffer conditions (pH, ionic strength) should be determined empirically for each protease.
-
Prepare a reaction buffer compatible with the protease activity.
-
-
Assay Procedure:
-
In a microplate well, add the reaction buffer.
-
Add the FRET-peptide substrate to a final concentration typically in the low micromolar range.
-
Initiate the reaction by adding the protease to a final concentration that gives a linear rate of fluorescence increase over the desired time course.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Monitor the increase in donor fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Mass Spectrometry-Based Substrate Identification
This powerful technique allows for the unbiased identification of protease cleavage sites within a complex mixture of proteins or peptides.
Principle: A protein or peptide library is incubated with the protease of interest. The resulting cleavage products are then identified by mass spectrometry, allowing for the determination of the protease's substrate specificity and cleavage motif.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a solution of the protein substrate or a complex protein lysate in a buffer compatible with the protease activity.
-
Add the protease to the substrate solution at an appropriate enzyme-to-substrate ratio (e.g., 1:100 w/w) to achieve limited proteolysis.
-
Incubate the reaction for a defined period at the optimal temperature for the protease.
-
Stop the reaction by adding a protease inhibitor or by heat inactivation.
-
-
Mass Spectrometry Analysis:
-
The resulting peptide mixture is typically desalted and concentrated using a C18 solid-phase extraction cartridge.
-
The peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein database to identify the peptides.
-
Specialized software is used to identify the "neo-N-termini" and "neo-C-termini" generated by the protease cleavage, revealing the specific cleavage sites.
-
The identified cleavage sites are then aligned to determine the consensus cleavage motif of the protease.
-
Signaling Pathways and Mechanisms of Action
Bacterial proteases often play crucial roles in manipulating host cell signaling pathways to promote infection.
c-di-GMP Signaling and this compound-1 in Clostridium difficile
In C. difficile, the expression of this compound-1 is regulated by the second messenger cyclic dimeric GMP (c-di-GMP).[6] Low intracellular levels of c-di-GMP lead to increased expression of this compound-1. This compound-1 then cleaves cell surface adhesins, promoting a switch from a sessile (adherent) to a motile phenotype, which is important for dissemination during infection.
Disruption of MAPK Signaling by Anthrax Lethal Factor
Anthrax lethal factor (LF) directly targets and cleaves mitogen-activated protein kinase kinases (MAPKKs) within the host cell. This cleavage event disrupts the MAPK signaling cascade, which is essential for cell proliferation, differentiation, and survival. The inhibition of this pathway ultimately leads to cell death.[4][5]
Activation Cascade of Staphylococcus aureus Aureolysin
Aureolysin is part of a proteolytic cascade that activates other virulence factors in S. aureus. Aureolysin is secreted as an inactive zymogen (proAureolysin) and undergoes autocatalytic activation. Mature aureolysin then cleaves and activates the pro-form of the serine protease SspA, which in turn activates the cysteine protease SspB.[3]
Generalized Experimental Workflow for Protease Substrate Identification
The following diagram illustrates a typical workflow for identifying protease substrates using mass spectrometry.
Conclusion
This guide provides a comparative overview of this compound-1 and other key bacterial proteases. This compound-1 stands out due to its unique Pro-Pro cleavage specificity, distinguishing it from the broader-acting LasB and aureolysin, and the highly specific, yet distinct, substrate preference of anthrax lethal factor. Understanding these differences in biochemical properties, kinetic performance, and mechanisms of action is crucial for the rational design of targeted inhibitors for therapeutic intervention. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the roles of these important bacterial enzymes in disease.
References
- 1. Staphylococcus aureus Virulence — how the Alpha… | Clinician.com [clinician.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid autocatalytic activation of the M4 metalloprotease aureolysin is controlled by a conserved N‐terminal fungalysin‐… [ouci.dntb.gov.ua]
- 4. gosset.ai [gosset.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Core Principles of PPE Disposal
Proper disposal of Personal Protective Equipment (PPE) is a critical component of laboratory safety, ensuring the protection of personnel, the public, and the environment from biological, chemical, and physical hazards. Adherence to established procedures minimizes the risk of exposure and cross-contamination. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the correct disposal of PPE.
The fundamental principle of PPE disposal is to prevent the spread of contaminants. This is achieved through a systematic approach that includes immediate segregation of waste, proper containment, and adherence to institutional and regulatory guidelines. All used PPE should be considered potentially contaminated and handled accordingly.
Step-by-Step PPE Disposal Procedures
1. Segregation at the Point of Use:
Immediately after use, PPE must be segregated based on the type of contamination. This is the most critical step to ensure that waste is handled correctly. Use designated, clearly labeled, and color-coded waste containers.
-
Non-Contaminated PPE: Items that have not come into contact with hazardous materials can be disposed of as general waste.
-
Biohazardous PPE: PPE contaminated with infectious agents, such as blood, body fluids, or microbial cultures, must be placed in designated biohazard containers.[1][2][3] These are typically lined with red or orange autoclavable bags and marked with the universal biohazard symbol.[4][5]
-
Chemically Contaminated PPE: PPE contaminated with hazardous chemicals should be disposed of in accordance with hazardous waste regulations.[4] This often involves placing the items in yellow hazardous waste bags.[4] Consult the Safety Data Sheet (SDS) for the specific chemical for detailed disposal instructions.[6]
-
Radiologically Contaminated PPE: Gloves and other disposable items contaminated with radioactive materials must be disposed of in designated "dry solid radioactive waste" containers, segregated by isotope.[7]
2. Proper Doffing (Removal) of PPE:
The process of removing PPE should be performed carefully to avoid self-contamination. The general principle is to remove the most contaminated items first.
-
Gloves: Grasp the outside of one glove at the wrist, peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[8][9]
-
Gown/Lab Coat: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside. Turn the gown inside out as it is removed and fold or roll it into a bundle.[9][10]
-
Face Protection (Goggles/Face Shield and Mask/Respirator): Remove face protection from the back by lifting the headband or ear pieces. Avoid touching the front of the device.[8][11]
-
Hand Hygiene: Always perform hand hygiene with soap and water or an alcohol-based hand sanitizer immediately after removing all PPE.[1][2]
3. Containment and Storage:
Used PPE must be placed in appropriate, leak-proof, and puncture-resistant containers.[4][5] Containers should be sealed when they are three-quarters full to prevent overfilling.[12] Stored waste containers must be clearly labeled and kept in a secure, designated area away from general traffic.[13]
Quantitative Data for PPE Disposal Management
The following tables provide key quantitative parameters for the management and disposal of contaminated PPE. Note that these values can vary based on local regulations, the specific nature of the contaminant, and the volume of waste generated. Always consult your institution's specific protocols and relevant regulations.
Table 1: Regulated Medical Waste Storage Time Limits
| Generator Status/Storage Condition | Maximum Storage Time |
| Generators of < 250 gallons/month | 45 calendar days (not to exceed 250 gallons)[4] |
| Generators of ≥ 250 gallons/month | 10 calendar days[4] |
| Refrigerated Storage (35-45°F or 2-7°C) | Up to 15 calendar days at transfer stations[4] |
| Frozen Storage (≤ 0°C or 32°F) | Up to 90 days (with specific approval)[2] |
| Sharps Containers (ready for disposal) | 30 days[12] |
| Pharmaceutical Waste (container full) | 90 days[12][14] |
Table 2: Decontamination Parameters for Biohazardous PPE
| Decontamination Method | Parameters | Contact Time | Notes |
| Autoclaving (Steam Sterilization) | 121°C (250°F) at 15 psi[8][15] | Minimum 30-60 minutes[3][15] | Time may need to be increased for large or dense loads. Add water to bags to facilitate steam penetration.[3] |
| Chemical Disinfection | |||
| 70% Ethanol | N/A | At least 1 minute[16] | Effective for small surfaces.[16] |
| Sodium Hypochlorite (Household Bleach) | 0.1% solution (for surfaces) | At least 1 minute[16] | |
| 0.5% solution (for larger areas) | At least 1 minute[16] |
Experimental Protocols
For validation of decontamination processes, such as autoclaving, biological indicators are often used.
Protocol: Autoclave Efficacy Testing using Geobacillus stearothermophilus Spores
-
Preparation: Place a biological indicator vial containing Geobacillus stearothermophilus spores in the center of a representative PPE waste load. For a challenging test, place it within a sealed but steam-penetrable container surrounded by other PPE.
-
Autoclaving: Process the load according to standard operating procedures (e.g., 121°C at 15 psi for 60 minutes).
-
Incubation: After the cycle, retrieve the biological indicator. Aseptically crush the inner glass ampule to allow the spores to come into contact with the growth medium.
-
Control: Simultaneously, incubate a non-autoclaved biological indicator from the same lot.
-
Observation: Incubate both vials at 55-60°C for 24-48 hours.
-
Results:
-
Successful Sterilization: The autoclaved indicator medium remains its original color (e.g., purple), indicating no bacterial growth.
-
Failed Sterilization: The autoclaved indicator medium changes color (e.g., to yellow), indicating bacterial growth and a failed sterilization cycle. The control vial should show a color change, confirming the viability of the spores.
-
PPE Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of PPE in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for PPE disposal based on contamination type.
References
- 1. Managing Regulated Medical Waste | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. msdh.ms.gov [msdh.ms.gov]
- 3. youtube.com [youtube.com]
- 4. 9VAC20-121-120. Storage of regulated medical waste. [law.lis.virginia.gov]
- 5. Environmental Notes - October 2025 | Williams Mullen [williamsmullen.com]
- 6. Better than bubble wrap: OSHA's PPE hazard assessment rules | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. bionmr.unl.edu [bionmr.unl.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Medical Waste Storage Requirements in California | Eco Medical [ecomedicalwaste.com]
- 13. Universal Waste [portal.ct.gov]
- 14. cdph.ca.gov [cdph.ca.gov]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
